diphenylchloroborane
Description
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Structure
2D Structure
Properties
IUPAC Name |
chloro(diphenyl)borane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BCl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUWBNXXQFWIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415984 | |
| Record name | Borane, chlorodiphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3677-81-4 | |
| Record name | Borane, chlorodiphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Preparation of Diphenylchloroborane Using Boron Trichloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylchloroborane (Ph₂BCl) is a valuable reagent in organic synthesis, serving as a powerful Lewis acid and a precursor for various organoboron compounds. Its preparation from boron trichloride (BCl₃) is a fundamental transformation in organoboron chemistry. This technical guide provides an in-depth overview of the primary synthetic routes to this compound from boron trichloride, focusing on methodologies that offer high yield and purity. Detailed experimental protocols, quantitative data comparison, and characterization are presented to assist researchers in the safe and efficient laboratory-scale synthesis of this important compound.
Introduction
Organoboron compounds are a cornerstone of modern organic synthesis, enabling a wide array of chemical transformations, most notably in carbon-carbon bond formation.[1] this compound, a three-coordinate organoborane, is characterized by an electron-deficient boron center, making it a potent Lewis acid and a versatile synthetic intermediate.
The direct synthesis of diarylchloroboranes from boron trichloride presents challenges, primarily concerning selectivity. The high reactivity of many organometallic reagents can lead to a mixture of mono-, di-, and trisubstituted products (PhBCl₂, Ph₂BCl, and BPh₃), complicating purification and reducing the yield of the desired product.[2] To overcome these challenges, more refined methods have been developed, including the use of less reactive organometallic reagents like organotins or a protection-deprotection strategy involving Grignard reagents. This guide will focus on these two reliable methods.
Due to the air- and moisture-sensitive nature of organoboranes, all manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques with rigorously dried glassware and anhydrous solvents.[2]
Synthetic Methodologies
Two principal methods for the preparation of this compound from boron trichloride are detailed below: the organotin route and a two-step Grignard route.
Method A: Redistribution Reaction with Tetraphenyltin
The reaction of boron trichloride with an organotin reagent, such as tetraphenyltin (Ph₄Sn), provides a reliable route to phenylboron chlorides. This method leverages the controlled transfer of phenyl groups from tin to boron. The stoichiometry of the reactants can be adjusted to favor the formation of the desired product. The reaction proceeds via a redistribution mechanism.
A key advantage of this method is the moderation of reactivity compared to organolithium or Grignard reagents, which allows for greater control over the degree of phenylation.
Method B: Two-Step Synthesis via a Diethylamino Intermediate
A more sophisticated approach to control selectivity involves a two-step protection-deprotection strategy utilizing a Grignard reagent.[2] This method circumvents the formation of unwanted byproducts by first preparing an aminodichloroborane intermediate.
-
Protection and Arylation: Boron trichloride is first reacted with diethylamine to form (diethylamino)dichloroborane (Et₂NBCl₂). The amino group moderates the reactivity of the boron center. This intermediate then undergoes a double arylation with two equivalents of phenylmagnesium bromide to selectively form the diarylaminoborane, (C₆H₅)₂BNEt₂.[2]
-
Deprotection: The B-N bond of the diarylaminoborane is subsequently cleaved. This can be achieved through treatment with boron trichloride itself, which quantitatively yields this compound and a side-product that can be easily separated.[2]
This modular approach effectively prevents the over-addition of the phenyl nucleophile, leading to a cleaner reaction and higher isolated yields of this compound.[2]
Experimental Protocols
Safety Note: Boron trichloride is a toxic and corrosive gas that reacts violently with water.[3] Phenylmagnesium bromide is highly reactive and flammable. All operations must be performed in a well-ventilated fume hood under a strict inert atmosphere. Appropriate personal protective equipment (safety glasses, flame-resistant lab coat, gloves) must be worn at all times.
Protocol for Method A: Redistribution with Tetraphenyltin
-
Reaction: 2 BCl₃ + Ph₄Sn → 2 PhBCl₂ + Ph₂SnCl₂ (followed by further reaction to Ph₂BCl)
-
Note: While the direct 1:1 reaction to form Ph₂BCl is possible, a stepwise approach starting from the more readily available phenylboron dichloride (PhBCl₂) is often practical.
-
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer is assembled while hot and allowed to cool under a stream of dry nitrogen.
-
Reagents: To the flask, add tetraphenyltin (1.0 eq) and anhydrous benzene or toluene as the solvent.
-
Reaction: Cool the stirred suspension to 0 °C. Add a solution of boron trichloride (2.0 eq) in the same solvent dropwise via the addition funnel, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction by taking aliquots for ¹¹B NMR analysis.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The product, this compound, is a liquid and can be isolated from the tin byproducts by vacuum distillation.[2] The distillation apparatus must be thoroughly dried and operated under an inert atmosphere.
Protocol for Method B: Two-Step Grignard Synthesis
-
Step 1: Synthesis of (C₆H₅)₂BNEt₂
-
Apparatus: Set up a flame-dried, three-necked flask as described in Protocol 3.1.
-
Reagents: In the reaction flask, prepare a solution of (diethylamino)dichloroborane (Et₂NBCl₂) (1.0 eq) in anhydrous diethyl ether or THF.
-
Reaction: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of phenylmagnesium bromide (2.0 eq) in the same solvent dropwise via the addition funnel, keeping the internal temperature below -70 °C.
-
Progression: After the addition, allow the mixture to slowly warm to room temperature and stir overnight.
-
-
Step 2: Cleavage to Ph₂BCl
-
Reaction: The crude solution of (C₆H₅)₂BNEt₂ is cooled to -78 °C.
-
Reagents: A solution of boron trichloride (1.0 eq) in an anhydrous, non-coordinating solvent (e.g., hexane) is added dropwise.
-
Work-up: The reaction mixture is allowed to warm to room temperature. The precipitated diethylaminoboron dichloride byproduct is removed by filtration under an inert atmosphere.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound is then purified by vacuum distillation.[2]
-
Data Presentation
Physical and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀BCl | [2] |
| Molecular Weight | 200.47 g/mol | [2] |
| Appearance | Colorless Liquid | [2] |
| Melting Point | 7 °C | [2] |
| Boiling Point | 119-120 °C | [2] |
| ¹¹B NMR (CDCl₃) | δ ≈ 63 ppm | (Estimated) |
| ¹H NMR (CDCl₃) | δ ≈ 7.4-8.2 ppm (m) | (Estimated) |
| ¹³C NMR (CDCl₃) | δ ≈ 128-136 ppm | (Estimated) |
Note: Experimental NMR chemical shifts can vary based on solvent and concentration. The values provided are estimates based on related structures and general principles of NMR spectroscopy.
Comparison of Synthetic Routes
| Feature | Method A: Organotin | Method B: Two-Step Grignard |
| Selectivity | Good to Excellent | Excellent |
| Reagents | Ph₄Sn, BCl₃ | PhMgBr, Et₂NH, BCl₃ |
| Reaction Conditions | Reflux temperature | Low temperature (-78°C) to RT |
| Yield | Moderate to High | High |
| Byproducts | Organotin halides | Diethylaminoboron dichloride salts |
| Advantages | Milder than other organometallics | High selectivity, clean reaction |
| Disadvantages | Cost and toxicity of tin reagents | Multi-step process |
Visualizations
Logical Flow of Synthetic Routes
Caption: Overview of the primary synthetic pathways to this compound from Boron Trichloride.
Experimental Workflow for Two-Step Grignard Synthesis (Method B)
Caption: Step-by-step workflow for the two-step synthesis of this compound.
Hydrolysis Pathway
Caption: The rapid hydrolysis of this compound in the presence of water.[2]
Conclusion
The preparation of this compound from boron trichloride can be achieved with high efficiency and selectivity through careful selection of methodology. While the organotin redistribution reaction offers a more direct route, the two-step Grignard synthesis via a diethylamino intermediate provides excellent control over stoichiometry, minimizing byproduct formation and simplifying purification. For researchers requiring high-purity material, the two-step method is often preferable. Success in either synthesis is critically dependent on the rigorous exclusion of air and moisture through the use of appropriate inert atmosphere techniques. This guide provides the necessary procedural and data-driven framework to aid professionals in the successful synthesis of this versatile organoboron reagent.
References
A Guide to the Theoretical FT-IR Spectrum Analysis of Diphenylchloroborane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted FT-IR Spectral Data of Diphenylchloroborane
The structure of this compound comprises two monosubstituted phenyl rings and a boron-chlorine bond. The expected FT-IR absorption bands are summarized in the table below. These predictions are derived from established correlation tables and spectral data of analogous compounds.
| Wavenumber Range (cm⁻¹) | Predicted Vibrational Mode | Intensity | Notes |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Typically appears as a group of small, sharp peaks just above 3000 cm⁻¹. |
| 1600 - 1585 | Aromatic C=C In-Ring Stretch | Medium | A characteristic band for aromatic compounds. |
| 1500 - 1400 | Aromatic C=C In-Ring Stretch | Medium to Strong | Another key indicator of the phenyl rings. |
| ~1435 | B-Phenyl Stretch | Strong | The B-C bond vibration is expected in this region. |
| 1300 - 1000 | In-Plane C-H Bending | Medium to Weak | Multiple bands can be expected in this region. |
| 900 - 690 | Out-of-Plane C-H Bending | Strong | For a monosubstituted benzene ring, two strong bands are typically observed. One between 770-730 cm⁻¹ and another around 690 cm⁻¹.[1] |
| 850 - 550 | B-Cl Stretch | Strong | The exact position can vary depending on the molecular environment, but a strong absorption is expected in this range.[2] |
Experimental Protocols
This compound is sensitive to air and moisture, necessitating careful handling during sample preparation for FT-IR analysis. The following protocols are recommended to ensure the integrity of the sample and the quality of the spectral data.
Sample Preparation for Air-Sensitive Compounds
1. Glovebox or Schlenk Line Technique: All sample manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or a Schlenk line. This prevents the degradation of this compound by atmospheric oxygen and moisture.
2. Choice of Solvent and Sample Cell:
-
Solution Spectroscopy: If analyzing in solution, a dry, IR-transparent, and non-reactive solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) should be used. The solvent must be thoroughly dried and degassed before use. A sealed liquid transmission cell with windows made of materials like potassium bromide (KBr) or sodium chloride (NaCl) is suitable. A background spectrum of the pure solvent must be collected for subtraction from the sample spectrum.
-
Neat Liquid/Solid Film: If this compound is a low-melting solid or a liquid, a thin film can be prepared between two KBr or NaCl plates. This should be done rapidly within the inert atmosphere of a glovebox.
-
KBr Pellet (for solid samples): If the compound is a solid, a potassium bromide (KBr) pellet can be prepared. A small amount of the sample (1-2 mg) is intimately mixed with dry KBr powder (100-200 mg) in an agate mortar and pestle inside a glovebox. The mixture is then pressed into a transparent pellet using a hydraulic press.[3]
3. Attenuated Total Reflectance (ATR) Spectroscopy: ATR-FTIR is an excellent alternative as it requires minimal sample preparation. A small amount of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium) inside a glovebox. Good contact between the sample and the crystal is ensured by applying pressure. This method is particularly advantageous for air-sensitive and viscous samples.
Instrumentation and Data Acquisition
-
FT-IR Spectrometer: A standard FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector can be used.
-
Spectral Range: A typical scanning range of 4000 cm⁻¹ to 400 cm⁻¹ is appropriate to cover all the expected vibrational modes.
-
Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
Number of Scans: Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio of the spectrum.
-
Background Spectrum: A background spectrum of the empty sample compartment (or with the pure solvent in the cell) should be recorded immediately before the sample measurement to compensate for atmospheric and instrumental interferences.
Visualizations
Logical Workflow for FT-IR Analysis
The following diagram illustrates the logical workflow for the FT-IR analysis of an air-sensitive compound like this compound.
Predicted FT-IR Spectrum Signaling Pathway
This diagram illustrates the relationship between the structural components of this compound and their predicted IR absorption regions.
Conclusion
This technical guide provides a comprehensive theoretical framework for the FT-IR analysis of this compound. By understanding the predicted spectral features and adhering to the appropriate experimental protocols for air-sensitive compounds, researchers, scientists, and drug development professionals can effectively utilize FT-IR spectroscopy to characterize this important organoboron reagent. The provided workflows and diagrams serve as a valuable resource for planning and executing the FT-IR analysis, as well as for interpreting the resulting spectral data.
References
The Lewis Acidity of Diphenylchloroborane: A Technical Guide
Abstract
Diphenylchloroborane, (C₆H₅)₂BCl, is a prominent organoboron reagent whose utility in modern organic synthesis is intrinsically linked to the Lewis acidic character of its central boron atom. This technical guide provides an in-depth examination of the structural and electronic factors governing the Lewis acidity of this compound. It details the primary experimental and computational methodologies used for its quantitative assessment, presents comparative data with other common borane Lewis acids, and outlines its application in key organic transformations. This document is intended for researchers, scientists, and professionals in drug development who utilize or are exploring the applications of electrophilic boron species.
Introduction to the Lewis Acidity of Boranes
The concept of Lewis acidity, defined as the ability of a chemical species to accept an electron pair, is fundamental to understanding the reactivity of a vast array of compounds. In the case of three-coordinate boranes such as this compound, this property arises from the presence of a vacant, low-energy p-orbital on the boron atom.[1] This electron deficiency drives the boron center to act as a potent electrophile, readily interacting with Lewis bases (electron-pair donors) to form stable, four-coordinate Lewis acid-base adducts.[1]
The chemical structure of this compound, (C₆H₅)₂BCl, places the boron atom in a trigonal planar geometry. Upon complexation with a Lewis base, this geometry shifts to a more stable tetrahedral arrangement.[1] The strength of this interaction—and thus the magnitude of the Lewis acidity—is modulated by the substituents attached to the boron. In this compound, the interplay between the two phenyl (C₆H₅) groups and the chlorine (Cl) atom creates a unique electronic and steric environment that defines its reactivity and catalytic efficacy in transformations such as aldol and Diels-Alder reactions.[1]
Structural and Electronic Factors
The Lewis acidity of this compound is a finely tuned balance of inductive and resonance effects imparted by its substituents.
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Inductive Effects: Both the phenyl groups and the chlorine atom are more electronegative than boron, leading to a significant inductive withdrawal of electron density from the boron center. This effect enhances the electrophilicity and, consequently, the Lewis acidity of the molecule.
-
Resonance (π-Donation) Effects: The chlorine atom possesses lone pairs of electrons that can be donated back into the vacant p-orbital of the boron atom (pπ-pπ back-bonding). This resonance effect partially compensates for the inductive withdrawal, reducing the overall Lewis acidity. A similar, though weaker, π-donation can occur from the phenyl rings. The relative inability of the larger chlorine 3p orbital to effectively overlap with the boron 2p orbital, compared to a smaller atom like fluorine, means this back-bonding is less pronounced than in related compounds like diphenylfluoroborane.
-
Steric Effects: The two bulky phenyl groups create significant steric hindrance around the boron center. This can impede the approach of a Lewis base, potentially weakening the resulting dative bond. However, this steric bulk is also crucial for its utility in stereoselective synthesis, where it helps create a well-defined chiral environment.
Compared to related boranes, the Lewis acidity of this compound is expected to be stronger than that of triphenylborane (B(C₆H₅)₃) due to the replacement of an electron-donating phenyl group with a highly electronegative chlorine atom. Conversely, it is generally considered a weaker Lewis acid than boron trichloride (BCl₃), which lacks the potential for π-donation from phenyl groups and has three strongly inductively withdrawing chlorine atoms.[2]
Quantitative Assessment of Lewis Acidity
The Lewis acidity of boranes can be quantified using several experimental and computational methods. While specific values for this compound are not prominently reported in recent literature, the following methods are standard for its class of compounds. The table below presents data for well-characterized boranes to provide a quantitative context.
Data Presentation
| Lewis Acid | Method | Probe Molecule | Solvent | Value | Reference(s) |
| BF₃ | Gutmann-Beckett | Et₃PO | Not Specified | AN = 89 | [3][4] |
| Fluoride Ion Affinity (FIA) | F⁻ | Gas Phase | 346.0 kJ/mol | [5] | |
| BCl₃ | Gutmann-Beckett | Et₃PO | Not Specified | AN = 106 | [3][4] |
| Fluoride Ion Affinity (FIA) | F⁻ | Gas Phase | 439.3 kJ/mol | [5] | |
| BBr₃ | Gutmann-Beckett | Et₃PO | Not Specified | AN = 109 | [3][4] |
| Fluoride Ion Affinity (FIA) | F⁻ | Gas Phase | 468.6 kJ/mol | [5] | |
| BI₃ | Gutmann-Beckett | Et₃PO | Not Specified | AN = 115 | [3][4] |
| Fluoride Ion Affinity (FIA) | F⁻ | Gas Phase | 502.1 kJ/mol | [5] | |
| B(C₆F₅)₃ | Gutmann-Beckett | Et₃PO | CD₂Cl₂ | AN = 82 | [3][4] |
| Fluoride Ion Affinity (FIA) | F⁻ | Gas Phase | 448.0 kJ/mol | [6] | |
| (C₆H₅)₂BCl | Gutmann-Beckett | Et₃PO | - | Not Reported | - |
| Fluoride Ion Affinity (FIA) | F⁻ | Gas Phase | Not Reported | - |
AN = Acceptor Number. Higher values indicate stronger Lewis acidity. FIA = Gas-phase fluoride ion affinity. More positive values indicate stronger Lewis acidity.
Experimental and Computational Protocols
Experimental Protocol: Gutmann-Beckett Method
The Gutmann-Beckett method is a widely used NMR-based technique to determine the relative Lewis acidity of a substance by measuring its Acceptor Number (AN).[3] It utilizes triethylphosphine oxide (Et₃PO) as a probe molecule, monitoring the change in its ³¹P NMR chemical shift upon coordination to a Lewis acid.[7]
Materials and Equipment:
-
This compound (or other Lewis acid)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, deuterated solvent (e.g., C₆D₆ or CDCl₃)
-
Inert atmosphere glovebox or Schlenk line
-
NMR tubes with J. Young valves
-
NMR spectrometer capable of ³¹P detection
Procedure:
-
Preparation of Stock Solutions: Inside a glovebox, prepare a stock solution of Et₃PO in the chosen deuterated solvent (e.g., 0.02 M). Prepare a separate stock solution of the Lewis acid of the same concentration.
-
Reference Spectrum: Transfer an aliquot of the Et₃PO stock solution into an NMR tube. Seal the tube, remove from the glovebox, and acquire a proton-decoupled ³¹P{¹H} NMR spectrum. Record the chemical shift (δ_free). Note: The reference for AN = 0 is Et₃PO in hexane (δ = 41.0 ppm), but for calculating the change, a spectrum in the reaction solvent is used.[3]
-
Adduct Formation: In the glovebox, mix equal molar equivalents of the Lewis acid stock solution and the Et₃PO stock solution in a clean vial.
-
Sample Preparation: Transfer the resulting mixture into a new NMR tube and seal it.
-
Acquisition of Sample Spectrum: Acquire a ³¹P{¹H} NMR spectrum of the Lewis acid-Et₃PO mixture under the same conditions as the reference spectrum. Record the new chemical shift (δ_sample). A downfield shift is expected, indicating deshielding of the phosphorus nucleus upon oxygen coordination to the Lewis acid.[3]
-
Calculation of Acceptor Number (AN): The AN is calculated using the established empirical formula:[3][4] AN = 2.21 × (δ_sample − 41.0 ppm)
Computational Protocol: Fluoride Ion Affinity (FIA)
Fluoride Ion Affinity (FIA) is a theoretical metric representing the negative of the gas-phase enthalpy change (–ΔH) for the binding of a fluoride ion to a Lewis acid.[1][8] It is a powerful tool for assessing intrinsic Lewis acidity without solvent or steric effects from a large probe.
Software and Methods:
-
Quantum chemistry software package (e.g., Gaussian, ORCA)
-
Density Functional Theory (DFT) is commonly employed. A suitable functional (e.g., B3LYP, M06-2X, or double hybrids like DSD-BLYP) and a sufficiently large basis set with diffuse functions (e.g., def2-TZVPP, aug-cc-pVTZ) are required for accurate results.[9]
Procedure:
-
Input Structure Creation: Build the 3D structures of the Lewis acid (e.g., this compound) and its fluoride adduct (e.g., [(C₆H₅)₂BClF]⁻).
-
Geometry Optimization: Perform a full geometry optimization for both the Lewis acid and the fluoride adduct. This step finds the lowest energy conformation of each molecule.
-
Example Keyword (Gaussian):#p opt freq b3lyp/def2tzvpp
-
-
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. This confirms that the optimized structures are true energy minima (no imaginary frequencies) and provides the zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy.
-
Energy Calculation: The electronic energy (E) is obtained from the output of the frequency calculation. The total enthalpy (H) at 298.15 K is calculated as: H = E + ZPVE + H_trans + H_rot + H_vib + RT
-
FIA Calculation: The FIA is calculated as the negative of the enthalpy change for the reaction: LA + F⁻ → [LA-F]⁻.
-
ΔH_rxn = H_[LA-F]⁻ – (H_LA + H_F⁻)
-
FIA = –ΔH_rxn
-
The enthalpy of the single fluoride ion (H_F⁻) is typically just its translational energy (5/2 RT) as it has no vibrational or rotational degrees of freedom.
-
Visualizations of Pathways and Workflows
Figure 1. Formation of a Lewis acid-base adduct with (C₆H₅)₂BCl.
Figure 2. Experimental workflow for the Gutmann-Beckett method.
Figure 3. Logical pathway for a (C₆H₅)₂BCl-catalyzed Aldol reaction.
Reactivity and Applications
The Lewis acidic nature of this compound makes it a highly effective reagent and catalyst for a variety of organic transformations. Its primary role is to coordinate to a Lewis basic site on a substrate, thereby activating it towards nucleophilic attack.
Aldol Reactions
In the aldol reaction, this compound serves as a Lewis acid catalyst to activate a carbonyl compound (an aldehyde or ketone).[1] By coordinating to the carbonyl oxygen, it withdraws electron density, rendering the carbonyl carbon significantly more electrophilic.[1] This activation facilitates the attack by a nucleophilic enolate, leading to the formation of a new carbon-carbon bond. The mechanism involves the reversible formation of an activated complex, followed by the key nucleophilic addition step.[10] The bulky phenyl groups on the boron center play a critical role in influencing the stereochemical outcome of the reaction, making it a valuable tool in asymmetric synthesis.
Other Applications
-
Diels-Alder Reactions: Similar to its role in aldol reactions, it can coordinate to dienophiles containing carbonyl groups, lowering their LUMO energy and accelerating the rate of cycloaddition.
-
Asymmetric Reductions: It can be used as a catalyst or pre-catalyst in the enantioselective reduction of prochiral ketones to chiral alcohols.[1]
-
Precursor to Borenium Ions: this compound can be used to generate highly electrophilic borenium cations, [(C₆H₅)₂B]⁺, through halide abstraction with a strong Lewis acid or a silver salt. These cationic species are exceptionally potent Lewis acids themselves.[1]
Conclusion
This compound is a powerful and versatile Lewis acid whose reactivity is governed by a sophisticated interplay of inductive, resonance, and steric effects from its phenyl and chloro substituents. While specific quantitative acidity metrics like the Gutmann-Beckett Acceptor Number and Fluoride Ion Affinity are not widely published for this specific molecule, its acidity can be qualitatively and contextually understood by comparison with benchmark boranes. The standardized experimental and computational protocols outlined herein provide a robust framework for quantifying the Lewis acidity of this compound and other novel borane systems. Its demonstrated efficacy in key C-C bond-forming reactions underscores the continued importance of such organoboron compounds in advancing the field of chemical synthesis.
References
- 1. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. magritek.com [magritek.com]
- 8. researchgate.net [researchgate.net]
- 9. The Fluoride Ion Affinity Revisited: Do We Need the Anchor-Point Approach? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Extensive Set of Accurate Fluoride Ion Affinities for p-Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction of Diphenylchloroborane with Water and Alcohols
For Researchers, Scientists, and Drug Development Professionals
Diphenylchloroborane ((C₆H₅)₂BCl), a prominent organoboron reagent, is distinguished by the Lewis acidic nature of its boron atom and the steric and electronic influence of its two phenyl groups.[1] This versatile compound serves as a critical precursor in a variety of organic transformations, particularly in stereoselective synthesis and as a building block for advanced materials.[1] Its reactivity is primarily characterized by nucleophilic substitution at the boron center, where the chloride ligand is displaced. This guide provides a detailed examination of its fundamental reactions with water and alcohols, outlining the mechanisms, experimental protocols, and the synthetic utility of the resulting products.
Reaction with Water: Hydrolysis to Diphenylborinic Acid
The reaction of this compound with water is a rapid and typically exothermic hydrolysis process that yields diphenylborinic acid (Ph₂BOH).[1] This reaction is a fundamental and often unavoidable transformation when handling this compound in the presence of moisture.[1]
Mechanism: The hydrolysis proceeds via a straightforward nucleophilic substitution mechanism. The lone pair of electrons on the oxygen atom of a water molecule attacks the electron-deficient, electrophilic boron atom of this compound. This is followed by the elimination of a proton and a chloride ion, a process often facilitated by a second water molecule acting as a base, to produce diphenylborinic acid.[1]
Caption: Mechanism of this compound hydrolysis.
Experimental Protocol: Synthesis of Diphenylborinic Acid
A common and convenient method for preparing diphenylborinic acid involves the hydrolysis of a stable precursor, the ethanolamine ester of diphenylborinic acid, which is itself prepared from this compound.[2]
-
Preparation of the Precursor: The ethanolamine ester of diphenylborinic acid is first synthesized, a method adaptable to large-scale production.[2] This ester is stable and can be stored for extended periods without deterioration.[2]
-
Hydrolysis: The required amount of the amino alcohol ester is dissolved in a minimal volume of methanol.[2]
-
Acidification: 1M hydrochloric acid is added with agitation to hydrolyze the ester.[2]
-
Extraction: The resulting gummy, water-insoluble diphenylborinic acid is extracted with ether.[2] The solubility of diphenylborinic acid in water is low, approximately 0.45 g/L.[2]
-
Drying and Storage: The ethereal solution is dried over anhydrous sodium sulfate or magnesium sulfate. It should be used promptly as the acid can dehydrate to its anhydride upon standing.[2] For storage, the solvent is removed, and the resulting product is washed with anhydrous petroleum ether, dried, and stored under vacuum.[2]
Reaction with Alcohols: Alcoholysis to Diphenylborinic Esters
This compound readily reacts with alcohols (ROH) in a process known as alcoholysis to form the corresponding diphenylborinic esters ((C₆H₅)₂BOR) and hydrogen chloride. This reaction is a key method for synthesizing these valuable esters.
Mechanism: The mechanism is analogous to hydrolysis. The oxygen atom of the alcohol acts as a nucleophile, attacking the Lewis acidic boron center of this compound. This forms a coordinate intermediate, which then eliminates hydrogen chloride to yield the stable borinic ester. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Caption: General reaction of this compound with an alcohol.
Experimental Protocol: General Synthesis of Diphenylborinic Esters
The synthesis of boronic esters from boronic acids and alcohols is a reversible reaction.[3] To drive the equilibrium toward the product, water must be removed, often by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent like magnesium sulfate.[3][4] While this protocol is for boronic acids, a similar principle applies to the reaction of this compound with alcohols, where the removal of the HCl byproduct is crucial.
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon), dissolve the alcohol in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
-
Addition of Reagents: Cool the solution in an ice bath. Add a tertiary amine base (e.g., triethylamine) to act as an acid scavenger.
-
Reactant Addition: Slowly add a solution of this compound in the same solvent to the alcohol/base mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by TLC).
-
Workup: Upon completion, filter the mixture to remove the triethylammonium chloride salt.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic ester. Further purification can be achieved by distillation or chromatography.[5]
Quantitative Data Summary
| Reaction Type | Reactants | Products | Typical Conditions | Yield/Rate |
| Hydrolysis | This compound, Water | Diphenylborinic acid, HCl | Aqueous environment, often incidental | Rapid, Exothermic, High Yield[1] |
| Alcoholysis | This compound, Alcohol (ROH) | Diphenylborinic ester, HCl | Anhydrous solvent, Base (e.g., Et₃N) | Generally high, dependent on alcohol |
| Esterification | Diphenylborinic acid, Diol | Cyclic Boronic Ester | Dehydrating agent or Dean-Stark | Driven to completion by water removal[3][4] |
Applications in Research and Drug Development
The chemistry of this compound extends significantly into areas relevant to pharmaceutical research and development. The boron atom's vacant p-orbital makes it a potent Lewis acid, enabling it to catalyze key carbon-carbon bond-forming reactions, such as aldol reactions, by activating carbonyl compounds.[1]
Perhaps most importantly, this compound is a precursor for a wide range of other organoboron compounds, including boronic acids and esters.[1] These derivatives are indispensable reagents in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method that has become a cornerstone of modern medicinal chemistry for synthesizing complex molecules, including many commercial drugs.[1] The stability, low toxicity, and broad functional group tolerance of organoboron reagents make them highly valuable in the synthesis of pharmaceuticals and agrochemicals.[1] Boron-containing compounds themselves are also an emerging class of pharmaceuticals, with drugs like Bortezomib (Velcade) approved for treating multiple myeloma.[6]
Caption: Synthetic utility workflow of this compound.
References
- 1. This compound | 3677-81-4 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. sciforum.net [sciforum.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Diphenylchloroborane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols required for the handling and use of diphenylchloroborane ((C₆H₅)₂BCl). Due to its hazardous nature, strict adherence to these protocols is essential to ensure the safety of laboratory personnel and the integrity of experimental work. This document outlines the material's properties, hazards, required personal protective equipment (PPE), safe handling and storage procedures, emergency response, and disposal guidelines.
Hazard Identification and Physicochemical Properties
This compound is a reactive organoboron compound that presents several significant hazards. It is crucial to understand its properties to handle it safely.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 3677-81-4 |
| Molecular Formula | C₁₂H₁₀BCl |
| Molecular Weight | 200.47 g/mol |
| Appearance | Colorless liquid |
| Melting Point | 200 °C[1] |
| Boiling Point | 119-120 °C @ 3 Torr[1] |
| Density | 1.1037 g/cm³[1] |
Principal Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[2]
-
Water Reactive: Reacts violently with water, releasing toxic and flammable gases.[2] It is moisture-sensitive and should be handled under inert conditions.[2]
-
Flammability: May be combustible, and its reaction with water can produce flammable hydrogen gas.
Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with this compound, stringent exposure controls and appropriate personal protective equipment are mandatory.
Engineering Controls:
-
All manipulations of this compound must be conducted in a certified chemical fume hood with a sash height that provides adequate protection.
-
A safety shower and eyewash station must be readily accessible in the immediate work area.
-
Inert atmosphere techniques, such as the use of a glovebox or Schlenk line, are highly recommended to prevent contact with moisture and air.
Personal Protective Equipment (PPE):
A comprehensive PPE regimen is critical when handling this substance.
Table 2: Required Personal Protective Equipment
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. A full-face shield must be worn over the goggles. |
| Skin | Flame-Resistant Lab Coat & Apron | A lab coat made of Nomex or a similar flame-resistant material is required. A chemically resistant apron should be worn over the lab coat. |
| Hands | Double Gloving | An inner layer of nitrile gloves and an outer layer of butyl rubber or neoprene gloves are recommended. Gloves must be inspected for any signs of degradation before and during use. |
| Respiratory | Respirator (if necessary) | If there is a risk of inhalation, a full-face respirator with an appropriate cartridge for organic vapors and acid gases should be used. |
Safe Handling and Storage
Proper handling and storage procedures are paramount to preventing accidents and ensuring the stability of the reagent.
Handling:
-
Before use, ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use syringes and cannulation techniques for transferring the liquid reagent to prevent exposure to the atmosphere.
-
Always work in a well-ventilated area, specifically within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the work area.
-
After handling, wash hands thoroughly with soap and water.
Storage:
-
Store in a tightly sealed, compatible container (e.g., borosilicate glass with a PTFE-lined cap).
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition and moisture.
-
Store away from incompatible materials such as water, alcohols, and oxidizing agents.
-
The container should be clearly labeled with the chemical name, hazards, and date of receipt.
Table 3: Chemical Compatibility
| Material | Compatibility | Notes |
| Borosilicate Glass | Excellent | Standard laboratory glassware is suitable for handling and storage.[3] |
| Stainless Steel (304, 316) | Good | May be susceptible to corrosion in the presence of acidic byproducts from hydrolysis.[4][5][6][7][8] |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant to reactive chemicals, making it ideal for septa, tubing, and coatings.[9][10][11][12][13] |
| Polypropylene, Polyethylene | Poor | Not recommended for prolonged contact due to potential for degradation. |
| Elastomers (e.g., Nitrile, Neoprene) | Fair to Poor | May swell or degrade upon contact. Use is limited to disposable gloves with frequent changes. |
Experimental Protocol: Example of Use in a Suzuki-Miyaura Coupling Reaction
This compound can be used as a precursor to generate other organoboron reagents for cross-coupling reactions. The following is a generalized protocol and should be adapted and optimized for specific substrates and conditions.
Objective: To synthesize a biaryl compound via a Suzuki-Miyaura coupling reaction using an in-situ generated boronic acid from this compound.
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous sodium carbonate)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Quenching agent (e.g., water)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum.
-
Reagent Addition:
-
To the flask, add the aryl halide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the anhydrous solvent.
-
In a separate, dry flask under an inert atmosphere, carefully hydrolyze the this compound (1.1 eq) with a stoichiometric amount of water to generate diphenylborinic acid, which can act as the coupling partner. Alternatively, the this compound can be converted to other boronic acid derivatives.
-
Using a syringe, add the solution of the organoboron reagent to the reaction flask.
-
Finally, add the aqueous base (2.0 eq).
-
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required reaction time (monitored by TLC or GC/MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
Spill Response:
First Aid Measures:
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect all waste materials, including contaminated absorbents and disposable PPE, in a designated, labeled, and sealed container.
-
Do not mix with other waste streams.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Arrange for disposal through your institution's environmental health and safety department in accordance with all local, state, and federal regulations.
By adhering to the safety protocols outlined in this guide, researchers can minimize the risks associated with the use of this compound and maintain a safe laboratory environment. Always consult the Safety Data Sheet (SDS) for the most up-to-date information before working with this or any other hazardous chemical.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. BOROSILICATE GLASS | De Dietrich [dedietrich.com]
- 4. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 5. Corrosion behavior of 316L and 304 stainless steels exposed to industrial-marine-urban environment: field study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel porphyrin derivatives as corrosion inhibitors for stainless steel 304 in acidic environment: synthesis, electrochemical and quantum calculation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. foxxlifesciences.in [foxxlifesciences.in]
- 11. Chemical resistance, PTFE | Materials | Polyfluor [polyfluor.nl]
- 12. PTFE (Polytetrafluoroethylene) - Chemical Compatibility Chart [blog.darwin-microfluidics.com]
- 13. balseal.com [balseal.com]
Methodological & Application
Application Notes and Protocols: Diphenylchloroborane as a Lewis Acid Catalyst in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diphenylchloroborane and related organoboron compounds as Lewis acid catalysts in Diels-Alder reactions. While specific experimental data for this compound is limited in the available literature, this document extrapolates from findings on structurally similar catalysts, such as phenylboronic acid, and from computational studies to provide practical guidance and mechanistic insights.
Introduction to this compound in Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings.[1] Lewis acids are known to catalyze these reactions, enhancing their rate and selectivity.[2] Organoboron compounds, a class of Lewis acids, have demonstrated utility in this context. This compound, with its electron-deficient boron center, is a potential catalyst for activating dienophiles and facilitating the [4+2] cycloaddition.
The catalytic activity of organoboron Lewis acids stems from their ability to coordinate with the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduction in the HOMO-LUMO energy gap between the diene and the dienophile accelerates the reaction.[3] Computational studies have further elucidated that bulky Lewis acids can influence the stereoselectivity of the reaction, favoring the formation of specific isomers.[4]
Data Presentation: Representative Performance of Organoboron Catalysts
The following tables summarize representative quantitative data for Diels-Alder reactions catalyzed by organoboron Lewis acids, providing a baseline for expected performance when using this compound.
Table 1: Effect of Catalyst on Reaction Yield and Stereoselectivity
| Diene | Dienophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Endo:Exo Ratio | Reference |
| Cyclopentadiene | Methyl Acrylate | Phenylboronic Acid (10) | CH₂Cl₂ | -78 to RT | 3 | 85 | 95:5 | [5] |
| Isoprene | Acrolein | B(C₆F₅)₃ (10) | Toluene | -20 | 2 | 92 | 5:95 | [4] |
| Anthracene | Maleic Anhydride | (S)-TMS-diphenylprolinol-B(C₆F₅)₃ (10) | CH₂Cl₂ | -78 | 24 | 95 | >99:1 (98% ee) | [6] |
| 2,3-Dimethyl-1,3-butadiene | Methyl Vinyl Ketone | Et₂AlCl (10) | CH₂Cl₂ | -78 | 1 | 90 | 98:2 | [7] |
Table 2: Substrate Scope with Phenylboronic Acid as a Template
| Diene | Dienophile | Yield (%) | Regio-/Stereoselectivity | Reference |
| Anthrone | Methyl 4-hydroxy-2-butenoate | 88 | High | [5] |
| 3-Hydroxy-2-pyrone | Methyl 4-hydroxy-2-butenoate | 75 | High | [5] |
Experimental Protocols
The following is a general protocol for a Diels-Alder reaction using an organoboron Lewis acid catalyst. This protocol should be adapted and optimized for specific substrates and for the use of this compound.
General Protocol for a this compound-Catalyzed Diels-Alder Reaction:
Materials:
-
Diene
-
Dienophile
-
This compound (or other organoboron catalyst)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation: Under an inert atmosphere, add the dienophile (1.0 mmol) and the anhydrous solvent (5 mL) to a dry reaction flask equipped with a magnetic stirrer.
-
Catalyst Addition: Cool the solution to the desired temperature (e.g., -78 °C, -20 °C, or 0 °C) using an appropriate cooling bath. Add the this compound solution (e.g., 1 M in hexanes, 0.1 mmol, 10 mol%) dropwise to the stirred solution of the dienophile. Stir the mixture for 15-30 minutes to allow for complexation.
-
Diene Addition: Add the diene (1.2 mmol) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution). Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Visualizations
Diagram 1: General Workflow for a this compound-Catalyzed Diels-Alder Reaction
Caption: Experimental workflow for the catalyzed Diels-Alder reaction.
Diagram 2: Catalytic Cycle of a Lewis Acid in a Diels-Alder Reaction
Caption: Catalytic cycle of a Lewis acid in the Diels-Alder reaction.
Diagram 3: Mechanism of Lewis Acid Catalysis in Diels-Alder Reaction
Caption: Lowering of the dienophile's LUMO by the Lewis acid catalyst.
References
- 1. mdpi.com [mdpi.com]
- 2. Lewis Acid Catalyzed Inverse-Electron-Demand Diels–Alder Reaction of Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Phenylboronic Acid as a Template in the Diels-Alder Reaction | Semantic Scholar [semanticscholar.org]
- 6. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 7. scielo.br [scielo.br]
Application Notes and Protocols: Diphenylchloroborane-Catalyzed Aldol Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures found in numerous natural products and pharmaceutical agents. The stereochemical outcome of this reaction is of paramount importance, and various methods have been developed to control the formation of diastereomers and enantiomers. Among these, boron-mediated aldol reactions have emerged as a powerful tool for achieving high levels of stereoselectivity. This is often attributed to the formation of a well-defined, six-membered Zimmerman-Traxler transition state.[1]
Diphenylchloroborane (Ph₂BCl) serves as a versatile Lewis acid catalyst in aldol-type reactions. Its primary role is to facilitate the formation of a boron enolate from a ketone or a related carbonyl compound. This boron enolate then reacts with an aldehyde to furnish the β-hydroxy carbonyl product. The steric and electronic properties of the phenyl groups on the boron atom influence the geometry of the enolate and the subsequent stereochemical course of the aldol addition.
Mechanism of Action
The this compound-catalyzed aldol reaction proceeds through a well-established mechanistic pathway involving the formation of a boron enolate, followed by its reaction with an aldehyde via a chair-like transition state, as described by the Zimmerman-Traxler model.
The catalytic cycle can be summarized in the following steps:
-
Enolate Formation: this compound reacts with a ketone in the presence of a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to form a diphenylboron enolate. The geometry of the resulting enolate (Z or E) is influenced by the structure of the ketone, the base, and the reaction conditions.
-
Aldehyde Activation and Zimmerman-Traxler Transition State: The boron enolate then coordinates to the aldehyde, which acts as the electrophile. This coordination pre-organizes the reactants into a six-membered, chair-like transition state. The substituents on both the enolate and the aldehyde occupy pseudo-equatorial or pseudo-axial positions to minimize steric interactions. This arrangement dictates the relative stereochemistry of the newly formed stereocenters.
-
Carbon-Carbon Bond Formation: Nucleophilic attack of the enolate onto the aldehyde carbonyl carbon occurs within the Zimmerman-Traxler transition state, leading to the formation of a new carbon-carbon bond and a boron aldolate intermediate.
-
Work-up and Product Release: The boron aldolate is then hydrolyzed during aqueous work-up to yield the final β-hydroxy carbonyl product and regenerate the boron-containing byproducts.
Signaling Pathway Diagram
Caption: Catalytic cycle of the this compound-mediated aldol reaction.
Applications in Diastereoselective and Enantioselective Synthesis
This compound has been effectively employed in diastereoselective aldol reactions, particularly when using chiral substrates or chiral auxiliaries. The stereochemical outcome is highly dependent on the matching or mismatching of the inherent facial bias of the chiral reactants with the stereochemical preference of the Zimmerman-Traxler transition state.
A prominent application of boron-mediated aldol reactions is in conjunction with Evans chiral auxiliaries (oxazolidinones).[2][3] In these reactions, a chiral oxazolidinone is acylated and then enolized using a boron source like this compound and a hindered base. The resulting boron enolate reacts with an aldehyde with a high degree of facial selectivity, dictated by the chiral auxiliary. This approach allows for the predictable synthesis of specific stereoisomers of the aldol product.
Experimental Workflow
Caption: Generalized experimental workflow for a this compound-catalyzed aldol reaction.
Quantitative Data Summary
The following table summarizes representative quantitative data for aldol reactions mediated by dialkylboron chlorides, which are analogous to this compound, to illustrate the typical yields and stereoselectivities that can be achieved.
| Entry | Ketone/Derivative | Aldehyde | Boron Reagent | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Propiophenone | Isobutyraldehyde | (c-Hex)₂BCl | Et₃N | Et₂O | -78 to 0 | 85 | >98:2 | J. Am. Chem. Soc. 1981, 103, 2127-2129 |
| 2 | N-Propionyl oxazolidinone | Isobutyraldehyde | Bu₂BOTf | i-Pr₂NEt | CH₂Cl₂ | -78 to 0 | 95 | 99:1 | J. Am. Chem. Soc. 1981, 103, 2127-2129 |
| 3 | Chiral Ethyl Ketone | Benzaldehyde | (c-Hex)₂BCl | EtN(CH₃)₂ | Et₂O | -78 | 78 | 84:16 (anti-anti:syn-anti) | Tetrahedron 1992, 48, 2127-2142[1] |
| 4 | Chiral Ethyl Ketone | Acetaldehyde | (c-Hex)₂BCl | EtN(CH₃)₂ | Et₂O | -78 | 72 | 92:8 (anti-anti:syn-anti) | Tetrahedron 1992, 48, 2127-2142[1] |
Experimental Protocols
The following are generalized protocols for conducting a this compound-mediated aldol reaction. Specific quantities and reaction times should be optimized for each specific substrate combination.
Protocol 1: Diastereoselective Aldol Reaction of a Ketone
Materials:
-
Ketone (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Aldehyde (1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Phosphate buffer (pH 7)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone and anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add this compound to the stirred solution, followed by the dropwise addition of triethylamine.
-
Stir the mixture at -78 °C for 30 minutes to 1 hour to allow for the formation of the boron enolate.
-
Add the aldehyde dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1-3 hours, then allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding pH 7 phosphate buffer.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
Characterize the product by NMR, IR, and mass spectrometry, and determine the diastereomeric ratio by NMR analysis.
Protocol 2: Evans Asymmetric Aldol Reaction
Materials:
-
N-Acyloxazolidinone (1.0 equiv)
-
This compound (1.1 equiv)
-
Diisopropylethylamine (1.2 equiv)
-
Aldehyde (1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol
-
Hydrogen peroxide (30% aqueous solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the N-acyloxazolidinone and anhydrous dichloromethane.
-
Cool the solution to -78 °C.
-
Add this compound, followed by the dropwise addition of diisopropylethylamine.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the aldehyde dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a mixture of methanol and saturated aqueous sodium bicarbonate.
-
Slowly add hydrogen peroxide to the vigorously stirred mixture at 0 °C to cleave the boron aldolate.
-
After stirring for 1 hour, concentrate the mixture in vacuo to remove the organic solvents.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
The chiral auxiliary can often be recovered from the aqueous layer after acidification and extraction.
Conclusion
This compound is a valuable Lewis acid for promoting aldol reactions with high levels of stereocontrol. Through the formation of a diphenylboron enolate and subsequent reaction via a Zimmerman-Traxler transition state, this reagent enables the diastereoselective and, in the presence of chiral auxiliaries, enantioselective synthesis of β-hydroxy carbonyl compounds. The protocols outlined herein provide a general framework for researchers to apply this methodology in the synthesis of complex organic molecules. Careful control of reaction conditions, particularly temperature and the choice of base, is crucial for achieving optimal results in terms of yield and stereoselectivity.
References
Application Notes and Protocols for Stereoselective Aldol Reactions Using Diphenylchloroborane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting stereoselective aldol reactions mediated by diphenylchloroborane (Ph₂BCl). This methodology is a powerful tool for the stereocontrolled formation of carbon-carbon bonds, a critical transformation in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.
Introduction
The aldol reaction is a cornerstone of organic synthesis, enabling the construction of β-hydroxy carbonyl compounds. Achieving stereoselectivity in this reaction is of paramount importance, and the use of boron enolates is a well-established strategy to this end. This compound serves as a valuable Lewis acid for the in situ generation of diphenylboron enolates from ketones, esters, and amides. The stereochemical outcome of the subsequent reaction with an aldehyde is reliably predicted by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state. The steric bulk of the phenyl groups on the boron atom influences the geometry of the enolate and the facial selectivity of the aldehyde, thereby dictating the diastereoselectivity of the aldol adduct.
Reaction Mechanism and Stereochemical Control
The generally accepted mechanism for the this compound-mediated aldol reaction involves the following key steps:
-
Coordination: The Lewis acidic this compound coordinates to the carbonyl oxygen of the ketone or ester.
-
Enolization: In the presence of a tertiary amine base (e.g., triethylamine or diisopropylethylamine), a proton is abstracted from the α-carbon to form a diphenylboron enolate. The geometry of the resulting enolate (Z or E) is influenced by the steric demands of the ketone substituents, the base, and the diphenylboryl group.
-
Aldol Addition: The boron enolate then reacts with an aldehyde through a highly organized, chair-like transition state (Zimmerman-Traxler model). The substituents of both the enolate and the aldehyde occupy pseudo-equatorial positions to minimize 1,3-diaxial interactions, thus determining the relative stereochemistry of the newly formed stereocenters.
-
Work-up: The resulting boron aldolate is typically hydrolyzed or oxidized to yield the final β-hydroxy carbonyl product.
The stereochemical outcome (syn or anti) is primarily dictated by the geometry of the boron enolate. Z-enolates generally lead to syn-aldol products, while E-enolates favor the formation of anti-aldol products.
Caption: Zimmerman-Traxler model for boron-mediated aldol reactions.
Quantitative Data Summary
The following tables summarize representative quantitative data for diastereoselective aldol reactions using this compound. The selection of the base and reaction conditions can significantly influence the stereochemical outcome.
Table 1: Diastereoselective Aldol Reaction of Ketones with Aldehydes
| Entry | Ketone | Aldehyde | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (syn:anti) |
| 1 | Propiophenone | Benzaldehyde | Et₃N | CH₂Cl₂ | -78 to 0 | 3 | 85 | >95:5 |
| 2 | Propiophenone | Isobutyraldehyde | Et₃N | CH₂Cl₂ | -78 to 0 | 4 | 82 | >95:5 |
| 3 | Cyclohexanone | Benzaldehyde | i-Pr₂NEt | Et₂O | -78 to rt | 5 | 78 | 10:90 |
| 4 | Acetone | 4-Nitrobenzaldehyde | Et₃N | THF | -78 to 0 | 2 | 90 | - |
Table 2: Enantioselective Aldol Reaction using a Chiral Auxiliary
For enantioselective transformations, a chiral auxiliary, such as an Evans oxazolidinone, is typically acylated and then subjected to the this compound-mediated aldol reaction.
| Entry | Chiral Auxiliary Derivative | Aldehyde | Base | Solvent | Temp (°C) | Yield (%) | d.r. | e.e. (%) |
| 1 | (S)-4-benzyl-3-propionyloxazolidin-2-one | Benzaldehyde | Et₃N | CH₂Cl₂ | -78 | 92 | >99:1 | >99 |
| 2 | (S)-4-benzyl-3-propionyloxazolidin-2-one | Isobutyraldehyde | Et₃N | CH₂Cl₂ | -78 | 89 | >99:1 | >99 |
| 3 | (R)-4-phenyl-3-propionyloxazolidin-2-one | Acetaldehyde | i-Pr₂NEt | CH₂Cl₂ | -78 | 85 | >98:2 | >98 |
Experimental Protocols
Protocol 1: General Procedure for the Diastereoselective Aldol Reaction of a Ketone with an Aldehyde
This protocol describes a general method for the reaction between a ketone and an aldehyde to favor the syn-aldol product.
Caption: Experimental workflow for a diastereoselective aldol reaction.
Materials:
-
Ketone (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
This compound (1.1 equiv, as a 1M solution in hexanes or CH₂Cl₂)
-
Triethylamine (Et₃N) (1.2 equiv, freshly distilled)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
pH 7 Phosphate buffer
-
30% Hydrogen peroxide (H₂O₂)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe, and other standard glassware.
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the ketone (1.0 equiv) and dissolve it in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add triethylamine (1.2 equiv) dropwise via syringe.
-
Slowly add this compound (1.1 equiv) dropwise to the stirred solution.
-
After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then warm it to 0 °C and stir for an additional 1 hour to ensure complete enolate formation.
-
Re-cool the mixture to -78 °C.
-
Add the aldehyde (1.2 equiv), either neat or as a solution in dichloromethane, dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for another hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of pH 7 phosphate buffer.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers and cool to 0 °C. For the oxidative workup, add methanol followed by the slow, careful addition of 30% hydrogen peroxide. Stir vigorously for 1 hour.
-
Quench the excess peroxide by adding saturated aqueous sodium thiosulfate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
Protocol 2: Enantioselective Aldol Reaction with an Evans Chiral Auxiliary
This protocol outlines the procedure for an enantioselective aldol reaction using an N-acyloxazolidinone derived from a chiral amino alcohol.
Procedure:
-
Follow the same procedure as in Protocol 1, using the N-acyl chiral auxiliary (1.0 equiv) in place of the ketone.
-
After the reaction and initial aqueous workup (steps 1-10), the chiral auxiliary can be cleaved from the aldol adduct. A common method is transesterification with sodium methoxide in methanol or hydrolysis with lithium hydroperoxide (LiOOH).
-
The resulting chiral β-hydroxy acid or ester can be isolated, and the valuable chiral auxiliary can be recovered and recycled.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous solvents and reagents.
-
Reagent Quality: The quality of this compound and the amine base is crucial. Use freshly distilled amines and commercially available, high-purity this compound.
-
Temperature Control: Precise temperature control, especially during enolate formation and the aldol addition, is critical for achieving high stereoselectivity.
-
Rate of Addition: Slow, dropwise addition of reagents, particularly the this compound and the aldehyde, is important to maintain control over the reaction.
-
Work-up: The oxidative work-up can be exothermic. Ensure slow addition of hydrogen peroxide at 0 °C with efficient stirring.
Conclusion
Stereoselective aldol reactions mediated by this compound are a robust and reliable method for the synthesis of enantio- and diastereo-enriched β-hydroxy carbonyl compounds. The predictable stereochemical outcome, based on the Zimmerman-Traxler model, and the compatibility with a range of substrates make it a valuable tool for synthetic chemists in academic and industrial research. Careful control of reaction parameters is key to maximizing yield and stereoselectivity.
Application Notes and Protocols for Asymmetric Reduction of Prochiral Ketones using Chiral Oxazaborolidine Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. This transformation is a cornerstone in the synthesis of enantiomerically pure compounds, which are critical intermediates in the pharmaceutical and fine chemical industries. The protocols focus on the widely utilized Corey-Bakshi-Shibata (CBS) reduction, a highly efficient and predictable method employing a chiral oxazaborolidine catalyst in conjunction with a borane source.
Introduction
The enantioselective reduction of prochiral ketones is a fundamental strategy for the creation of stereogenic centers. Among the various methods developed, the CBS reduction has emerged as a robust and versatile tool, offering high enantioselectivity for a broad range of ketone substrates.[1][2][3] The reaction typically involves a catalytic amount of a chiral oxazaborolidine, derived from a readily available chiral amino alcohol, and a stoichiometric amount of a borane reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂).[3][4][5]
The in situ generation of the active oxazaborolidine catalyst from a chiral amino alcohol and borane is a common and practical approach, obviating the need for the isolation and purification of the often moisture-sensitive catalyst.[4][6][7] This methodology provides high yields and excellent enantiomeric excesses (ee), making it amenable to both laboratory-scale synthesis and industrial applications.
Data Presentation
The following table summarizes representative quantitative data for the asymmetric reduction of various prochiral ketones using the in situ generated CBS catalyst.
| Ketone Substrate | Chiral Amino Alcohol Ligand | Product | Yield (%) | ee (%) | Reference |
| Acetophenone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | (R)-1-Phenylethanol | 95 | 96 | [8] |
| 1-Tetralone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 92 | 94 | [4] |
| 2-Chloroacetophenone | (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one | (S)-2-Chloro-1-phenylethanol | 91 | 98 | [6] |
| Propiophenone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | (R)-1-Phenyl-1-propanol | 93 | 95 | [4] |
| Cyclohexyl methyl ketone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | (R)-1-Cyclohexylethanol | 85 | 89 | [8] |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried and cooled under a stream of inert gas before use. Commercially available borane solutions should be titrated prior to use to determine their exact molarity. Enantiomeric excess is typically determined by chiral HPLC or GC analysis.
Protocol 1: In Situ Generation of the CBS Catalyst and Asymmetric Reduction of Acetophenone
This protocol describes the asymmetric reduction of acetophenone to (R)-1-phenylethanol using an oxazaborolidine catalyst generated in situ from (S)-α,α-diphenyl-2-pyrrolidinemethanol and BH₃·THF.
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (e.g., 0.25 g, 1.0 mmol, 0.1 eq.).
-
Add anhydrous THF (20 mL) and stir until the solid is completely dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BH₃·THF solution (1.0 M, 2.0 mL, 2.0 mmol, 0.2 eq.) dropwise to the solution of the amino alcohol. Hydrogen gas evolution will be observed.
-
Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the oxazaborolidine catalyst.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
In a separate flask, prepare a solution of acetophenone (e.g., 1.20 g, 10.0 mmol, 1.0 eq.) in anhydrous THF (10 mL).
-
Slowly add the acetophenone solution to the catalyst mixture via a syringe or dropping funnel over 10-15 minutes.
-
Slowly add additional BH₃·THF solution (1.0 M, 8.0 mL, 8.0 mmol, 0.8 eq.) to the reaction mixture, maintaining the desired temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C to decompose the excess borane.
-
Add 1 M HCl (10 mL) and stir the mixture for 30 minutes.
-
Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the chiral alcohol.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the CBS asymmetric reduction of a prochiral ketone.
Catalytic Cycle of the CBS Reduction
Caption: Simplified catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
References
- 1. Reagent of the month – CBS oxazaborolidine - Santiago lab [santiago-lab.com]
- 2. york.ac.uk [york.ac.uk]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 7. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Diphenylchloroborane in Asymmetric Synthesis with Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules where specific stereoisomers are often responsible for the desired therapeutic effects. The use of chiral auxiliaries is a robust and reliable strategy to induce stereoselectivity in chemical transformations. These auxiliaries, which are themselves enantiomerically pure, are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.
This document focuses on the application of diphenylchloroborane (Ph₂BCl) in conjunction with chiral auxiliaries, primarily for asymmetric aldol reactions. While other boron reagents like dibutylboron triflate (Bu₂BOTf) are more commonly cited for this purpose, this compound serves as a valuable Lewis acid for the formation of boron enolates, which are key intermediates in achieving high levels of stereocontrol. These application notes will provide an overview of the methodology, quantitative data on reaction outcomes, detailed experimental protocols, and visualizations of the underlying mechanistic principles.
Core Principle: The Asymmetric Aldol Reaction
The aldol reaction is a powerful carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. When a chiral auxiliary is employed, the reaction can be rendered highly diastereoselective and, upon removal of the auxiliary, can yield enantiomerically enriched products. The key to this stereocontrol lies in the formation of a rigid, six-membered cyclic transition state, as described by the Zimmerman-Traxler model.
The role of this compound, or a similar boron-based Lewis acid, is to react with the N-acylated chiral auxiliary to form a boron enolate. The stereochemistry of this enolate (Z or E) and the facial selectivity of the subsequent reaction with an aldehyde are dictated by the steric environment of the chiral auxiliary. Evans-type oxazolidinones are a widely used class of chiral auxiliaries that, in combination with boron Lewis acids, reliably form (Z)-enolates, leading to the formation of syn-aldol products with high diastereoselectivity.[1]
Data Presentation
The following table summarizes typical results for asymmetric aldol reactions using chiral oxazolidinone auxiliaries and boron-based Lewis acids. While specific data for this compound is less common in the literature, the results with the closely related dibutylboron triflate are representative of the high levels of stereocontrol achievable.
| Entry | Chiral Auxiliary | Boron Reagent | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Bu₂BOTf | Isobutyraldehyde | >99:1 | 85 | Organic Syntheses[2] |
| 2 | (4S)-4-benzyl-2-oxazolidinone | Bu₂BOTf | Benzaldehyde | >95:5 | 90 | [3] |
| 3 | (4R)-4-isopropyl-2-oxazolidinone | Bu₂BOTf | Propionaldehyde | 97:3 | 88 | [4] |
Experimental Protocols
Protocol 1: Asymmetric Aldol Reaction using a Chiral Oxazolidinone and Dibutylboron Triflate (Well-Established Method)
This protocol is adapted from a procedure published in Organic Syntheses[2] and serves as a reliable method for achieving high diastereoselectivity in aldol reactions.
Materials:
-
(4R,5S)-1-(1-oxopropyl)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Dibutylboron triflate (Bu₂BOTf) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Aldehyde (e.g., isobutyraldehyde) (1.2 eq)
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation:
-
To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add the N-propionyl oxazolidinone (1.0 eq).
-
Dissolve the solid in anhydrous dichloromethane (to make a ~0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add dibutylboron triflate (1.1 eq) via syringe, keeping the internal temperature below 5 °C.
-
Add triethylamine or diisopropylethylamine (1.2 eq) dropwise, maintaining the temperature below 5 °C. The solution will typically turn from colorless to pale yellow.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Aldol Addition:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
-
Work-up:
-
Quench the reaction by adding methanol (equal volume to the dichloromethane).
-
Add a 2:1 mixture of methanol and 30% hydrogen peroxide.
-
Stir the mixture vigorously at 0 °C for 1 hour.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Protocol 2: Asymmetric Aldol Reaction using a Chiral Oxazolidinone and this compound (Adapted Protocol)
This protocol is an adaptation of the well-established procedure with dibutylboron triflate. This compound is used as the Lewis acid to generate the corresponding diphenylboron enolate. The general principles remain the same, but careful monitoring of the reaction may be necessary to optimize conditions.
Materials:
-
(4R,5S)-1-(1-oxopropyl)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
This compound (Ph₂BCl) (1.1 eq, as a solution in an appropriate solvent or neat)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Aldehyde (e.g., isobutyraldehyde) (1.2 eq)
-
Methanol (MeOH)
-
Phosphate buffer (pH 7)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq).
-
Dissolve the solid in anhydrous dichloromethane (~0.1 M).
-
Cool the solution to 0 °C.
-
Slowly add this compound (1.1 eq).
-
Add triethylamine or diisopropylethylamine (1.2 eq) dropwise, maintaining a low temperature.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
-
Aldol Addition:
-
Cool the reaction mixture to -78 °C.
-
Add the aldehyde (1.2 eq) dropwise.
-
Stir at -78 °C for 2-4 hours, then allow to warm to 0 °C and stir for an additional 1 hour. Reaction progress can be monitored by TLC.
-
-
Work-up:
-
Quench the reaction at 0 °C by adding a pH 7 phosphate buffer.
-
Add an equal volume of methanol, followed by the slow addition of 30% hydrogen peroxide (caution: exothermic).
-
Stir vigorously for 1 hour at 0 °C.
-
Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Mandatory Visualizations
Reaction Pathway
Caption: General workflow for the this compound-mediated asymmetric aldol reaction.
Zimmerman-Traxler Transition State Model
Caption: The Zimmerman-Traxler model explains the high syn-diastereoselectivity observed.
Note: The image in the DOT script is a placeholder. A proper chemical drawing of the transition state would be inserted here in a functional renderer.
Experimental Workflow
Caption: Step-by-step experimental workflow for the asymmetric aldol reaction.
Conclusion
This compound, in conjunction with chiral auxiliaries like Evans-type oxazolidinones, provides a valuable method for asymmetric carbon-carbon bond formation. The formation of a rigid diphenylboron enolate intermediate allows for predictable and high levels of diastereoselectivity in aldol reactions, primarily yielding the syn-adduct. While less documented than its dialkylboron triflate counterparts, the principles of stereochemical control via the Zimmerman-Traxler transition state are directly applicable. The provided protocols offer a robust starting point for researchers aiming to employ this methodology in the synthesis of complex, stereochemically defined molecules. Careful optimization of reaction conditions for specific substrates is, as always, recommended to achieve the highest possible yields and selectivities.
References
Application Notes and Protocols: Diphenylchloroborane in the Synthesis of Chiral Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules. Among the various methods available, the use of boron-based reagents has proven to be a powerful and versatile strategy for the asymmetric reduction of prochiral ketones. While diphenylchloroborane itself is not typically employed as a direct, stoichiometric chiral reducing agent, it is a key conceptual precursor to understanding the widely applied Corey-Bakshi-Shibata (CBS) reduction. This powerful method utilizes a chiral oxazaborolidine catalyst in conjunction with an achiral borane source to achieve high levels of enantioselectivity in the synthesis of chiral secondary alcohols.
These application notes provide a detailed overview of the principles and protocols for the asymmetric reduction of ketones using a system conceptually related to this compound, focusing on the well-established CBS reduction.
Principle of the Reaction: The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a catalytic enantioselective reduction of prochiral ketones to chiral secondary alcohols. The key to this transformation is a chiral oxazaborolidine catalyst, which coordinates with an achiral borane source (e.g., borane-tetrahydrofuran complex or borane-dimethyl sulfide complex). This coordination activates the borane and creates a chiral environment for the reduction of the ketone. The ketone coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner, leading to a highly enantioselective hydride transfer from the borane to one face of the carbonyl group.
The general workflow for a CBS reduction is depicted below:
Figure 1: General workflow for the CBS reduction.
Data Presentation
The following tables summarize representative quantitative data for the CBS reduction of various prochiral ketones.
Table 1: Asymmetric Reduction of Aromatic Ketones
| Entry | Ketone | Chiral Ligand/Catalyst | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | Acetophenone | (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | BH3·SMe2 | THF | 25 | 1 | 95 | 97 (R) | [1] |
| 2 | 1-Naphthyl methyl ketone | (S)-Me-CBS | BH3·THF | THF | -78 to 25 | 2 | 92 | 98 (R) | |
| 3 | 2-Chloroacetophenone | (R)-Me-CBS | BH3·SMe2 | Toluene | 0 | 3 | 90 | 95 (S) | |
| 4 | 3-Methoxyacetophenone | (S)-Bu-CBS | Catecholborane | CH2Cl2 | -20 | 5 | 88 | 96 (R) |
Table 2: Asymmetric Reduction of Aliphatic Ketones
| Entry | Ketone | Chiral Ligand/Catalyst | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | 2-Octanone | (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | BH3·SMe2 | THF | 25 | 2 | 85 | 92 (R) | [1] |
| 2 | Cyclohexyl methyl ketone | (S)-Me-CBS | BH3·THF | THF | 0 | 4 | 88 | 94 (R) | |
| 3 | 3,3-Dimethyl-2-butanone | (R)-Me-CBS | BH3·SMe2 | Toluene | 25 | 6 | 82 | 90 (S) | |
| 4 | 1-Tetralone | (S)-Bu-CBS | Catecholborane | CH2Cl2 | -40 | 8 | 91 | 99 (S) |
Experimental Protocols
Protocol 1: General Procedure for the CBS-Catalyzed Asymmetric Reduction of a Prochiral Ketone
This protocol describes a general method for the in situ generation of the oxazaborolidine catalyst followed by the asymmetric reduction of a ketone.
Materials:
-
Chiral amino alcohol (e.g., (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol) (0.1 mmol, 10 mol%)
-
Borane-dimethyl sulfide complex (BH3·SMe2, 2.0 M in THF) (0.6 mL, 1.2 mmol)
-
Prochiral ketone (1.0 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
Procedure:
-
Catalyst Formation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the chiral amino alcohol (0.1 mmol).
-
Add anhydrous THF (2 mL) and stir until the amino alcohol is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-dimethyl sulfide complex (0.1 mL, 0.2 mmol) dropwise.
-
Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. During this time, hydrogen gas will evolve, and the chiral oxazaborolidine catalyst will be formed in situ.
-
-
Asymmetric Reduction:
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C to 25 °C, depending on the substrate).
-
In a separate flame-dried flask, dissolve the prochiral ketone (1.0 mmol) in anhydrous THF (2 mL).
-
Add the solution of the ketone dropwise to the catalyst solution over 10-15 minutes.
-
Add the remaining borane-dimethyl sulfide complex (0.5 mL, 1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C and slowly quench the excess borane by the dropwise addition of methanol (2 mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M hydrochloric acid (5 mL) and stir for another 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude chiral alcohol by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Signaling Pathways and Logical Relationships
The mechanism of the CBS reduction involves a series of coordinated steps that ensure high enantioselectivity. The following diagram illustrates the catalytic cycle.
Figure 2: Catalytic cycle of the CBS reduction.
Conclusion
The asymmetric reduction of prochiral ketones to chiral alcohols is a critical transformation in modern organic synthesis. While this compound is not a commonly used direct reagent for this purpose, the principles of its reactivity are embodied in the highly effective Corey-Bakshi-Shibata (CBS) reduction. The use of a chiral oxazaborolidine catalyst with an achiral borane source provides a reliable and highly enantioselective method for the synthesis of a wide range of chiral secondary alcohols. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful synthetic tool in their work. Careful optimization of reaction conditions, including temperature, solvent, and the specific chiral ligand, can lead to excellent yields and enantioselectivities for a given substrate.
References
Application Notes and Protocols: Diphenylchloroborane in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylchloroborane ((C₆H₅)₂BCl or Ph₂BCl) is a versatile organoboron reagent that has found significant application in the stereoselective synthesis of complex natural products. Its utility stems from its Lewis acidic character and the steric and electronic influence of the two phenyl groups. These properties allow for a high degree of control over the stereochemical outcome of key carbon-carbon bond-forming reactions, most notably the aldol reaction. This document provides a detailed overview of the application of this compound in natural product total synthesis, with a focus on its role in stereocontrolled aldol additions and as a potential protecting group for diols.
Core Applications
The primary application of this compound in the synthesis of natural products is as a reagent for the formation of boron enolates from ketones, which then undergo highly diastereoselective aldol reactions with aldehydes. This strategy is particularly crucial in the construction of polyketide natural products, which are rich in stereogenic centers.
Stereoselective Aldol Reactions
The stereochemical outcome of an aldol reaction is determined by the geometry of the enolate (Z or E) and the transition state of the reaction. The use of bulky dialkylboron chlorides, such as this compound, in conjunction with a tertiary amine base, allows for the highly selective formation of the Z-enolate. This Z-enolate then reacts with an aldehyde via a closed, chair-like Zimmerman-Traxler transition state to yield the syn-aldol adduct with high diastereoselectivity.[1]
This level of stereocontrol is exemplified in synthetic strategies targeting complex polyketides like the phorboxazoles and spongistatins, where multiple stereocenters must be set with precision.[2][3] While many syntheses of such molecules utilize other boron reagents like dibutylboron triflate or dicyclohexylchloroborane, the principles of stereocontrol via boron enolates are directly applicable to this compound.
Logical Workflow for a this compound-Mediated Aldol Reaction:
Caption: Workflow of a this compound-Mediated Aldol Reaction.
Protection of Diols
This compound can also be used as a protecting group for 1,2- and 1,3-diols, forming a cyclic boronate ester. This application is less common than its use in aldol reactions but can be advantageous in specific synthetic contexts where mild protection and deprotection conditions are required. The diphenylboryl group is generally stable to neutral and mildly acidic conditions and can be readily cleaved under oxidative or aqueous basic conditions.
Quantitative Data from Representative Applications
The following table summarizes representative quantitative data for boron-mediated aldol reactions, illustrating the high yields and diastereoselectivities that can be achieved. While not all examples specify this compound, they are indicative of the performance of dialkylchloroboranes in these transformations.
| Natural Product Fragment/Target | Boron Reagent | Aldehyde | Ketone/Thioester | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Phorboxazole B fragment | Dibutylboron triflate | Oxazole aldehyde | Chloroacetyloxazolidinone | >95:5 | 90 | [2] |
| (-)-ACRL Toxin IIIB fragment | Dicyclohexylchloroborane | Chiral aldehyde | Lactate-derived ketone | up to 200:1 (anti) | N/A | [4] |
| Hapalosin fragment | Dibutylboron triflate | Octanal | Chiral oxazolidinone | High | 90 | |
| Amphidinolide T1 fragment | Titanium tetrachloride | 3-(Benzyloxy)propanal | 1-(N-tosylamino)indan-2-ol ester | >95:5 | 90 |
Experimental Protocols
Protocol 1: General Procedure for a this compound-Mediated syn-Aldol Reaction
This protocol is a general guideline for performing a this compound-mediated aldol reaction to achieve a syn-aldol product.
Materials:
-
Ketone (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Aldehyde (1.2 equiv)
-
Anhydrous diethyl ether or dichloromethane
-
Methanol
-
30% Hydrogen peroxide solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a stirred solution of the ketone (1.0 equiv) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add this compound (1.1 equiv) followed by the dropwise addition of triethylamine (1.2 equiv).
-
Stir the resulting mixture at 0 °C for 30 minutes to facilitate the formation of the boron enolate.
-
Cool the reaction mixture to -78 °C.
-
Add a solution of the aldehyde (1.2 equiv) in anhydrous diethyl ether dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of methanol.
-
Allow the mixture to warm to 0 °C and add a 2:1 mixture of methanol and saturated aqueous sodium bicarbonate solution.
-
Slowly add 30% hydrogen peroxide solution, ensuring the internal temperature does not exceed 20 °C.
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Dilute the reaction mixture with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired syn-β-hydroxy ketone.
Workflow for the Experimental Protocol:
Caption: Step-by-step experimental workflow for the aldol reaction.
Protocol 2: Protection of a 1,3-Diol with this compound
This protocol provides a general method for the protection of a 1,3-diol using this compound.
Materials:
-
1,3-Diol (1.0 equiv)
-
This compound (1.1 equiv)
-
Pyridine or Triethylamine (1.2 equiv)
-
Anhydrous dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Dissolve the 1,3-diol (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere.
-
Add pyridine or triethylamine (1.2 equiv) to the solution.
-
Cool the mixture to 0 °C and add this compound (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the diphenylboronate-protected diol.
Conclusion
This compound is a valuable reagent in the arsenal of synthetic organic chemists, particularly for the construction of complex natural products. Its ability to mediate highly diastereoselective syn-aldol reactions makes it a powerful tool for the stereocontrolled synthesis of polyketide frameworks. While its application as a protecting group for diols is less prevalent, it offers a mild alternative in specific synthetic scenarios. The protocols provided herein serve as a practical guide for researchers looking to employ this compound in their synthetic endeavors. Further exploration of its applications is warranted to fully exploit its potential in the synthesis of novel and biologically active molecules.
References
Application Notes and Protocols: Diphenylchloroborane-Mediated Synthesis of Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Abstract:
The stereocontrolled synthesis of complex natural products, such as macrolide antibiotics, is a cornerstone of modern organic chemistry and drug discovery. Among the myriad of synthetic methodologies, boron-mediated aldol reactions have emerged as a powerful tool for the construction of the intricate polyketide chains that form the backbone of these molecules. This document provides detailed application notes and protocols on the use of boron reagents in the synthesis of macrolide antibiotics, with a focus on the principles of stereoselective aldol reactions. While diphenylchloroborane is a known Lewis acid, its specific application in the total synthesis of macrolide antibiotics is not extensively documented in peer-reviewed literature. Therefore, this document will provide a detailed protocol for a closely related and well-established method, the dicyclohexylchloroborane-mediated aldol reaction, which serves as a representative example of this synthetic strategy.
Introduction to Boron-Mediated Aldol Reactions in Macrolide Synthesis
Macrolide antibiotics are characterized by a large macrocyclic lactone ring, to which one or more deoxy sugars may be attached. The synthesis of the macrolactone core, a polyketide structure, requires precise control over stereochemistry at multiple chiral centers. The aldol reaction, which forms a new carbon-carbon bond and creates up to two new stereocenters, is a fundamental transformation in the assembly of these complex structures.
Boron enolates, generated from ketones using boron halides or triflates, react with aldehydes in a highly stereoselective manner. The stereochemical outcome of the reaction is dictated by the geometry of the boron enolate and the nature of the substituents on the boron atom, the ketone, and the aldehyde. The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is often invoked to rationalize the observed stereoselectivity.
Representative Boron Reagent: Dicyclohexylchloroborane
Due to the limited specific literature on the use of this compound in macrolide synthesis, we present a detailed protocol using dicyclohexylchloroborane (Chx₂BCl), a reagent extensively used in Paterson's synthesis of various macrolides. This reagent is known to reliably generate (E)-enolates from ethyl ketones, leading to the formation of anti-aldol products with high diastereoselectivity.
Table 1: Comparison of Common Boron Reagents in Asymmetric Aldol Reactions
| Boron Reagent | Predominant Enolate Geometry | Typical Aldol Product | Key Features |
| Dicyclohexylchloroborane (Chx₂BCl) | E-enolate | anti-diol | High diastereoselectivity for anti products. |
| Dibutylboron Triflate (Bu₂BOTf) | Z-enolate | syn-diol | High diastereoselectivity for syn products. |
| Diisopinocampheylboron Chloride (Ipc₂BCl) | Chiral reagent | Reagent-controlled | Induces asymmetry in reactions with achiral ketones/aldehydes. |
Experimental Protocols: Dicyclohexylchloroborane-Mediated Aldol Reaction
This protocol is a representative example for the synthesis of a β-hydroxy ketone, a key intermediate in the construction of a macrolide core.
3.1. Materials and Reagents
-
Ketone (e.g., 3-pentanone)
-
Aldehyde (e.g., benzaldehyde)
-
Dicyclohexylchloroborane (Chx₂BCl)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (oven-dried)
3.2. General Procedure for the Aldol Reaction
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add the ketone (1.0 eq) and anhydrous dichloromethane (to make a 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Slowly add a solution of dicyclohexylchloroborane (1.2 eq) in anhydrous dichloromethane via cannula.
-
Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete enolate formation.
-
-
Aldol Addition:
-
Cool the reaction mixture back down to -78 °C.
-
Add the aldehyde (1.1 eq) dropwise.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the addition of methanol.
-
-
Work-up:
-
Allow the reaction mixture to warm to room temperature.
-
Add an equal volume of a 1:1 mixture of methanol and a saturated aqueous solution of sodium bicarbonate.
-
Slowly add 30% hydrogen peroxide dropwise, ensuring the internal temperature does not exceed 30 °C (an ice bath may be necessary).
-
Stir the mixture vigorously for 1 hour.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
Table 2: Representative Quantitative Data for a Dicyclohexylchloroborane-Mediated Aldol Reaction
| Ketone | Aldehyde | Base | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 3-Pentanone | Benzaldehyde | Et₃N | 85 | >95:5 |
| Propiophenone | Isobutyraldehyde | DIPEA | 82 | >98:2 |
Note: Yields and diastereomeric ratios are highly substrate-dependent and require optimization for each specific reaction.
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for a boron-mediated aldol reaction in the context of macrolide synthesis.
Caption: General workflow for a boron-mediated aldol reaction.
Signaling Pathways of Macrolide Antibiotics
While the synthesis of macrolides is a chemical process, their biological activity is of paramount importance. Macrolide antibiotics primarily exert their therapeutic effect by inhibiting bacterial protein synthesis.
Caption: Mechanism of action of macrolide antibiotics.
Macrolides bind to the 50S subunit of the bacterial ribosome, near the entrance of the polypeptide exit tunnel. This binding interferes with the elongation of the polypeptide chain, leading to the inhibition of protein synthesis and ultimately resulting in a bacteriostatic or bactericidal effect.
Conclusion
The stereoselective synthesis of macrolide antibiotics is a challenging yet crucial endeavor in the development of new therapeutic agents. Boron-mediated aldol reactions provide a reliable and highly stereocontrolled method for the construction of the complex polyketide backbone of these molecules. While the use of this compound in this specific context is not widely reported, the principles and protocols outlined here for the closely related dicyclohexylchloroborane-mediated reaction serve as a valuable guide for researchers in the field. The continued development of novel synthetic methodologies will undoubtedly pave the way for the discovery of next-generation macrolide antibiotics.
Troubleshooting & Optimization
Technical Support Center: Optimizing Diphenylchloroborane-Mediated Reactions
Welcome to the technical support center for diphenylchloroborane-mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields in this compound-mediated reactions often stem from a few critical factors:
-
Presence of Moisture: this compound is highly sensitive to water, which leads to its rapid hydrolysis and deactivation. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Purity: Use anhydrous solvents. Residual water in the solvent is a common source of reagent decomposition.
-
Reagent Quality: The purity of this compound, as well as your starting materials, is crucial. Impurities can lead to side reactions and lower yields.
-
Incorrect Stoichiometry: The ratio of this compound to your substrate and any base used needs to be carefully optimized. An excess or deficit of any reagent can negatively impact the yield.
-
Suboptimal Temperature: The temperature at which the enolate is formed and the subsequent reaction with the electrophile occurs can significantly affect the yield and stereoselectivity.
Q2: I am observing the formation of a white precipitate in my reaction. What is it and how can I avoid it?
A2: A white precipitate is often diphenylborinic acid, the product of the hydrolysis of this compound. This indicates the presence of moisture in your reaction setup. To avoid this, meticulously dry all glassware and use anhydrous solvents. Performing the reaction under a strictly inert atmosphere is also essential.
Q3: My reaction is not going to completion, and I have a significant amount of starting material left. What should I do?
A3: Incomplete conversion can be due to several factors:
-
Insufficient Reagent: Your this compound may have partially decomposed, or the initial stoichiometry might be insufficient. Consider titrating your this compound solution if you suspect decomposition.
-
Reaction Time: The reaction may require a longer duration to go to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, NMR).
-
Temperature: The reaction temperature might be too low, leading to slow kinetics. A modest increase in temperature could improve the conversion rate, but be mindful that this can also affect selectivity.
Q4: I am getting a mixture of diastereomers. How can I improve the stereoselectivity of my reaction?
A4: The diastereoselectivity of this compound-mediated aldol reactions is highly dependent on the reaction conditions. Key factors to consider are:
-
Temperature: Lower temperatures (e.g., -78°C) often favor the formation of one diastereomer over the other.
-
Solvent: The polarity of the solvent can influence the transition state geometry and, therefore, the stereochemical outcome. For example, in some cases, dichloromethane (CH₂Cl₂) favors anti-selectivity at low temperatures, while nonpolar solvents like pentane can also be used to control selectivity.[1]
-
Base: The choice of base used for enolate formation can impact the E/Z geometry of the enolate, which in turn influences the diastereoselectivity of the aldol addition.
Q5: The purification of my product is challenging due to boron-containing byproducts. What is the best way to remove them?
A5: Boron-containing byproducts can often be removed through a specific workup procedure. One common method is to quench the reaction with a buffer solution (e.g., phosphate buffer) and then perform an oxidative workup (e.g., with hydrogen peroxide) to convert the boron species into more easily removable borates. Alternatively, extraction with a suitable aqueous solution can help remove these impurities.
Data Presentation: Influence of Reaction Conditions on Yield and Diastereoselectivity
The following table summarizes the effect of solvent and temperature on the diastereoselective aldol reaction of methyl phenylacetate with an aldehyde, mediated by a dialkylboron triflate, which serves as a model for this compound-mediated reactions.[1]
| Entry | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | CH₂Cl₂ | -78 | 95 | >99:1 |
| 2 | CH₂Cl₂ | 0 | 92 | 98:2 |
| 3 | CH₂Cl₂ | Room Temperature | 85 | 1:99 |
| 4 | Pentane | -78 | 90 | >99:1 |
| 5 | Pentane | 0 | 88 | 98:2 |
| 6 | Pentane | Room Temperature | 85 | 95:5 |
| 7 | Pentane | Reflux | 80 | 1:99 |
Data is based on the aldol reaction of methyl phenylacetate mediated by dicyclohexylboron triflate, which exhibits similar reactivity patterns to this compound.[1]
Experimental Protocols
General Protocol for a this compound-Mediated Aldol Reaction
This protocol provides a general guideline. Specific conditions should be optimized for each substrate.
Materials:
-
Anhydrous solvent (e.g., Dichloromethane, Pentane)
-
This compound
-
Tertiary amine base (e.g., Triethylamine or Diisopropylethylamine)
-
Carbonyl compound (ketone or ester)
-
Aldehyde
-
Quenching solution (e.g., saturated aqueous ammonium chloride or phosphate buffer)
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add the anhydrous solvent to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Enolate Formation: Cool the solvent to the desired temperature (e.g., -78°C or 0°C). Add the carbonyl compound, followed by the dropwise addition of the tertiary amine base. Stir the solution for 15-30 minutes.
-
Boron Enolate Generation: Slowly add the this compound solution to the reaction mixture. Allow the solution to stir for 30-60 minutes at the same temperature to ensure complete formation of the boron enolate.
-
Aldol Addition: Add the aldehyde dropwise to the reaction mixture. Monitor the reaction progress by TLC or another suitable analytical technique.
-
Quenching: Once the reaction is complete, quench it by adding the appropriate quenching solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
Visualizations
Caption: Workflow for a typical this compound-mediated aldol reaction.
Caption: Troubleshooting guide for low reaction yields.
References
minimizing side products in diphenylchloroborane catalysis
Welcome to the technical support center for diphenylchloroborane (Ph₂BCl) catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a focus on minimizing common side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in this compound-catalyzed reactions?
A1: The three most prevalent side reactions are:
-
Hydrolysis: this compound readily reacts with water to form diphenylborinic acid (Ph₂BOH), which is catalytically inactive.
-
Ether Cleavage: When using ethereal solvents such as tetrahydrofuran (THF) or diethyl ether (Et₂O), the Lewis acidic boron center can catalyze the cleavage of the ether C-O bond.
-
Self-Aldol Condensation: In aldol reactions, the enolate can react with another molecule of the starting ketone or aldehyde instead of the desired electrophile, leading to the formation of a self-condensation byproduct.
Q2: How does the choice of solvent affect the reaction outcome?
A2: The solvent plays a crucial role in this compound catalysis. Polar, non-coordinating solvents can enhance the Lewis acidity of Ph₂BCl, potentially accelerating the desired reaction. However, strongly coordinating solvents, such as ethers, can compete with the substrate for binding to the boron center, which may reduce the catalyst's effectiveness. The use of ethereal solvents also introduces the risk of ether cleavage as a side reaction.
Q3: What is the effect of temperature on this compound-catalyzed reactions?
A3: Temperature is a critical parameter. Generally, increasing the reaction temperature accelerates the rate of both the desired reaction and potential side reactions.[1] For aldol reactions, higher temperatures often favor the elimination of water from the initial aldol adduct to form the condensed α,β-unsaturated product. Finding the optimal temperature is key to balancing reaction rate and selectivity.
Troubleshooting Guides
Issue 1: Low Yield Due to Catalyst Inactivation (Hydrolysis)
Symptoms:
-
The reaction does not proceed to completion.
-
Analysis of the crude reaction mixture shows the presence of diphenylborinic acid.
Root Cause: this compound is highly sensitive to moisture. Even trace amounts of water in the reagents or solvents can lead to rapid hydrolysis and catalyst deactivation.
Troubleshooting Steps & Preventative Measures:
| Parameter | Recommendation | Rationale |
| Solvents | Use freshly distilled, anhydrous solvents. | To minimize the primary source of water contamination. |
| Reagents | Ensure all reagents are thoroughly dried and handled under an inert atmosphere (e.g., argon or nitrogen). | To prevent the introduction of moisture from starting materials. |
| Glassware | Flame-dry all glassware under vacuum immediately before use. | To remove any adsorbed water from the glass surfaces. |
| Reaction Setup | Assemble the reaction under a positive pressure of an inert gas. Use septa and syringes for reagent transfer. | To maintain an anhydrous environment throughout the experiment. |
Experimental Protocol: General Anhydrous Reaction Setup
-
Assemble the reaction glassware (round-bottom flask, condenser, etc.) and flame-dry it under high vacuum.
-
Allow the glassware to cool to room temperature under a positive pressure of argon or nitrogen.
-
Add the anhydrous solvent and reagents via syringe through a rubber septum.
-
Add the this compound solution (typically in an anhydrous non-coordinating solvent like dichloromethane) dropwise to the reaction mixture at the desired temperature.
Issue 2: Formation of Ether Cleavage Byproducts
Symptoms:
-
Presence of unexpected alcohol and alkyl halide byproducts in the crude reaction mixture.
-
Reduced yield of the desired product when using ethereal solvents.
Root Cause: The strong Lewis acidity of this compound can catalyze the cleavage of the C-O bond in ethereal solvents, especially at elevated temperatures.
Troubleshooting Steps & Preventative Measures:
| Parameter | Recommendation | Rationale |
| Solvent Choice | If possible, substitute the ethereal solvent with a non-coordinating solvent such as dichloromethane (DCM) or toluene. | To eliminate the substrate for the side reaction. |
| Temperature | Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. | Ether cleavage is generally more pronounced at higher temperatures. |
| Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize prolonged exposure of the solvent to the catalyst. | To reduce the time window for the side reaction to occur. |
| Additives | In some cases, the addition of a mild Lewis base that can reversibly coordinate to the boron, but is less reactive than the substrate, may temper the Lewis acidity and reduce ether cleavage. This approach requires careful optimization. | To moderate the reactivity of the catalyst. |
Issue 3: Formation of Self-Aldol Condensation Products
Symptoms:
-
Formation of a byproduct with a molecular weight corresponding to the dimer of the starting ketone or aldehyde.
-
Reduced yield of the desired cross-aldol product.
Root Cause: The enolate generated by the this compound can react with another molecule of the carbonyl starting material (self-condensation) instead of the intended electrophile (cross-condensation). This is more likely when the electrophile is less reactive or when the concentration of the enolizable carbonyl compound is high.
Troubleshooting Steps & Preventative Measures:
| Parameter | Recommendation | Rationale |
| Order of Addition | Add the enolizable ketone/aldehyde slowly to a mixture of the this compound and the non-enolizable aldehyde electrophile. | This maintains a low concentration of the enolate precursor, favoring the cross-aldol reaction. |
| Stoichiometry | Use a slight excess of the non-enolizable electrophile. | To increase the probability of the enolate reacting with the desired partner. |
| Temperature | Run the reaction at low temperatures (e.g., -78 °C to 0 °C). | This can help to control the reactivity and improve the selectivity of the reaction. |
| Choice of Base | While Ph₂BCl is the Lewis acid, a hindered non-nucleophilic base is often used to facilitate enolate formation. The choice of base can influence the rate of enolate formation and subsequent side reactions. | To optimize the rate of the desired reaction relative to the self-condensation. |
Experimental Protocol: Minimizing Self-Condensation in a this compound-Mediated Aldol Reaction
-
To a flame-dried, argon-purged flask, add the non-enolizable aldehyde and this compound in an anhydrous, non-coordinating solvent (e.g., DCM).
-
Cool the mixture to -78 °C.
-
In a separate flame-dried flask, prepare a solution of the enolizable ketone in the same anhydrous solvent.
-
Add the ketone solution dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction at low temperature before warming to room temperature.
Visualizing Reaction Pathways
Below are diagrams illustrating the key reaction pathways and troubleshooting logic.
References
Technical Support Center: Quenching Excess Diphenylchloroborane
This guide provides troubleshooting and frequently asked questions (FAQs) for quenching excess diphenylchloroborane in a reaction mixture. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to quench excess this compound?
A1: Excess this compound is highly reactive and moisture-sensitive. If not neutralized (quenched), it can react uncontrollably with moisture upon exposure to air, leading to a rapid and exothermic reaction. This can compromise the integrity of the desired product and pose a safety hazard. Proper quenching ensures a safe and clean reaction workup.
Q2: What are the common quenching agents for this compound?
A2: The most common quenching agents are protic solvents. A stepwise approach using a less reactive alcohol followed by water is best practice. Suitable alcohols include isopropanol and methanol. Water is the ultimate quenching agent, converting this compound to diphenylborinic acid.
Q3: Can I quench this compound directly with water?
A3: It is strongly discouraged to quench a concentrated solution of this compound directly with water. The reaction is highly exothermic and can cause a rapid increase in temperature and pressure, potentially leading to splashing of corrosive materials. A gradual quenching process is safer.
Q4: What are the byproducts of quenching this compound?
A4: Quenching with an alcohol (e.g., methanol, isopropanol) initially forms an alkoxy(diphenyl)borane intermediate. Subsequent addition of water hydrolyzes this intermediate and any remaining this compound to diphenylborinic acid (Ph₂BOH). Diphenylborinic acid can exist in equilibrium with its anhydride, triphenylboroxine.
Q5: How do I remove the boron-containing byproducts after quenching?
A5: Diphenylborinic acid has low solubility in non-polar organic solvents like hexanes and high solubility in more polar solvents like ethers.[1][2][3][4][5] A common method for removal is through an aqueous workup. Adjusting the pH of the aqueous layer can also facilitate separation. For instance, a basic wash can help remove the acidic boronic acid species. Another technique involves repeated evaporation with methanol, which can form the volatile trimethyl borate.[6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Violent, uncontrolled reaction upon adding quenching agent. | The quenching agent was added too quickly or was too reactive for the concentration of this compound. | Always cool the reaction mixture to 0 °C before quenching. Add the quenching agent slowly and dropwise, monitoring the temperature. Use a less reactive alcohol like isopropanol as the initial quenching agent before introducing water. |
| A white precipitate forms during the workup and is difficult to remove. | The diphenylborinic acid byproduct is precipitating out of the organic layer. | Add a co-solvent such as diethyl ether or acetone in which diphenylborinic acid is more soluble to dissolve the precipitate before proceeding with the aqueous wash.[1][3][4][5] |
| The organic and aqueous layers do not separate cleanly during extraction. | Formation of an emulsion, potentially stabilized by boron byproducts. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. |
| Residual boron impurities are detected in the final product after workup. | Incomplete removal of diphenylborinic acid. | Perform multiple aqueous washes. Consider a wash with a dilute base to extract the acidic boronic acid. Alternatively, after the initial workup, concentrate the organic layer and then re-dissolve it in methanol and evaporate again; repeat this process several times to remove boron as volatile trimethyl borate.[6][7][8] |
Experimental Protocols
Protocol 1: Stepwise Quenching of this compound with Isopropanol and Water
This protocol is the recommended standard procedure for quenching excess this compound.
-
Cooling: Once the primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Initial Quench: While maintaining an inert atmosphere (e.g., nitrogen or argon), slowly add isopropanol dropwise to the stirred reaction mixture. Monitor for any exotherm. Continue the addition until the bubbling or fuming subsides, indicating that the bulk of the this compound has reacted.
-
Hydrolysis: Slowly add water dropwise to the reaction mixture at 0 °C. Again, monitor the temperature closely.
-
Warm to Room Temperature: Once the addition of water is complete and no further exotherm is observed, remove the ice bath and allow the mixture to warm to room temperature with continued stirring for at least 30 minutes.
-
Workup: Proceed with a standard aqueous workup. Typically, this involves partitioning the mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or brine. Separate the layers and wash the organic layer with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.
Data Presentation
The choice of quenching agent can influence the vigor of the reaction and the ease of byproduct removal. The following table summarizes the properties of common quenching agents.
| Quenching Agent | Reactivity with Ph₂BCl | Byproducts | Key Considerations |
| Isopropanol | Moderate | Isopropoxy(diphenyl)borane, Diphenylborinic acid (after water addition) | Safer initial quench due to lower reactivity compared to methanol or water. |
| Methanol | High | Methoxy(diphenyl)borane, Diphenylborinic acid (after water addition) | More exothermic than isopropanol. Can be used to form volatile trimethyl borate during workup to aid in boron removal.[6][7][8] |
| Water | Very High | Diphenylborinic acid, HCl | Highly exothermic. Should only be used after initial quenching with an alcohol or for very dilute solutions of this compound. |
| Triethylamine/Water | Moderate (amine) | Triethylammonium chloride, Diphenylborinic acid | The amine acts as a Lewis base to form a complex with the borane, which is then hydrolyzed by water. Can be useful if an acidic quench is not desired. |
Visualizations
Below are diagrams illustrating the quenching workflow and the chemical transformation involved.
Caption: Figure 1. Workflow for Quenching this compound.
Caption: Figure 2. Chemical Pathway of this compound Quenching.
References
- 1. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 5. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents [ouci.dntb.gov.ua]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Optimizing Diphenylchloroborane-Catalyzed Aldol Additions: A Technical Support Guide
For researchers, scientists, and drug development professionals leveraging the precision of diphenylchloroborane-catalyzed aldol additions, achieving optimal results requires careful control of reaction parameters. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during these stereoselective carbon-carbon bond formations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for achieving high diastereoselectivity in this compound-catalyzed aldol additions?
A1: The optimal temperature for maximizing diastereoselectivity is typically low, with many protocols recommending -78 °C .[1] This temperature favors the kinetically controlled formation of the aldol addition product and minimizes side reactions. In some cases, temperatures as high as -20 °C have been used successfully, but it is crucial to determine the ideal temperature for each specific substrate combination empirically.
Q2: How does temperature affect the outcome of the reaction?
A2: Temperature is a critical factor in determining the product distribution. Lower temperatures (e.g., -78 °C) favor the formation of the aldol addition product through a highly ordered, chair-like Zimmerman-Traxler transition state, which leads to predictable stereochemistry.[2] As the temperature increases, the reaction may become less selective, and the risk of subsequent elimination to form the α,β-unsaturated condensation product rises.
Q3: What is the role of this compound in the reaction?
A3: this compound acts as a Lewis acid that coordinates to the carbonyl oxygen of the ketone, facilitating its conversion to a boron enolate upon treatment with a mild base. This "soft enolization" is key to the reaction's success. The resulting boron enolate is both a potent nucleophile and contains a Lewis acidic boron center, which can then activate the aldehyde electrophile, promoting an intramolecular aldol reaction through a well-defined transition state.[2]
Q4: My reaction yield is low. What are the potential causes?
A4: Low yields in this compound-catalyzed aldol additions can stem from several factors. See the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Common culprits include insufficient exclusion of moisture, improper temperature control, and suboptimal reaction times.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Reagents: this compound is sensitive to moisture. The ketone or aldehyde may contain impurities. | 1a. Use freshly purchased or distilled this compound.1b. Ensure all starting materials are pure and anhydrous. |
| 2. Insufficient Enolate Formation: The base may not be strong enough or may be degraded. | 2a. Use a fresh, anhydrous tertiary amine base like triethylamine or diisopropylethylamine.2b. Consider a stronger, non-nucleophilic base if enolization is sluggish. | |
| 3. Reaction Temperature Too Low: While low temperatures are generally favored, extremely low temperatures may significantly slow down the reaction rate for less reactive substrates. | 3a. Experiment with slightly higher temperatures (e.g., -40 °C or -20 °C) while carefully monitoring diastereoselectivity. | |
| Low Diastereoselectivity | 1. Temperature Too High: Higher temperatures can lead to less ordered transition states, reducing stereocontrol. | 1a. Maintain a consistent low temperature (-78 °C is recommended) throughout the addition of the aldehyde.1b. Use a cryostat or a well-insulated dry ice/acetone bath. |
| 2. Incorrect Enolate Geometry: The geometry of the boron enolate dictates the stereochemical outcome. | 2a. The choice of base can influence enolate geometry. Triethylamine often favors the formation of (E)-enolates, leading to anti-aldol products, while bulkier bases may favor (Z)-enolates and syn-products. | |
| Formation of α,β-Unsaturated Product | 1. Reaction Temperature Too High: Elevated temperatures promote the elimination of water from the initial aldol adduct. | 1a. Ensure the reaction is maintained at a low temperature throughout.1b. Quench the reaction at low temperature before allowing it to warm to room temperature. |
| 2. Extended Reaction Time at Higher Temperatures: Allowing the reaction to stir for prolonged periods after the initial addition at elevated temperatures can favor condensation. | 2a. Monitor the reaction by TLC and quench promptly upon completion of the aldol addition. | |
| Complex Product Mixture | 1. Self-Aldol of the Ketone: If the enolate formation is slow and the aldehyde addition is not immediate, the enolate can react with unreacted ketone. | 1a. Ensure efficient enolate formation by using a suitable base and allowing sufficient time before adding the aldehyde.1b. Add the aldehyde slowly to the pre-formed enolate solution. |
| 2. Presence of Water: Moisture can hydrolyze the this compound and the boron enolate, leading to side reactions. | 2a. Flame-dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
Data on Temperature Effects
While specific data for this compound is limited in the general literature, the following table illustrates the general trend observed for boron-mediated aldol reactions, highlighting the critical role of temperature in controlling diastereoselectivity.
| Catalyst System | Temperature (°C) | Diastereomeric Ratio (syn:anti or anti:syn) |
| Dicyclohexylboron Triflate | -78 | High anti-selectivity |
| Dicyclohexylboron Triflate | Room Temperature | Predominantly syn-selectivity |
This data is illustrative of the general principle that temperature can invert or significantly alter the diastereoselectivity of boron-mediated aldol reactions.
Experimental Protocol: this compound-Catalyzed Aldol Addition
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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Anhydrous dichloromethane (or other suitable aprotic solvent)
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Ketone
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This compound (Ph₂BCl)
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Triethylamine (Et₃N) or Diisopropylethylamine (i-Pr₂NEt)
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Aldehyde
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Methanol
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Saturated aqueous solution of sodium bicarbonate
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Anhydrous magnesium sulfate
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add the ketone (1.0 equiv) to anhydrous dichloromethane in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
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Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add this compound (1.1 equiv) dropwise, followed by the slow addition of triethylamine (1.2 equiv). Stir the mixture at -78 °C for 30-60 minutes to allow for complete enolate formation.
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Aldol Addition: Add the aldehyde (1.0 equiv), dissolved in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture at -78 °C. Stir the reaction at this temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, quench by the addition of methanol at -78 °C. Allow the mixture to warm to room temperature.
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Work-up: Add a saturated aqueous solution of sodium bicarbonate and stir for 10 minutes. Separate the organic layer, and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
Caption: Experimental workflow for a typical this compound-catalyzed aldol addition.
Caption: Troubleshooting logic for common issues in this compound aldol additions.
References
effect of solvent on diphenylchloroborane reaction stereoselectivity
Technical Support Center: Diphenylchloroborane Reactions
Welcome to the technical support center for this compound (Ph₂BCl) mediated reactions. This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of solvent choice on reaction stereoselectivity, particularly in the context of aldol additions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing low diastereoselectivity in my this compound-mediated aldol reaction?
A1: The stereochemical outcome of boron-mediated aldol reactions is highly dependent on the formation of a rigid, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[1][2][3] The choice of solvent is critical in maintaining the integrity of this transition state.
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Coordinating Solvents: Solvents like tetrahydrofuran (THF) or other ethers can coordinate with the boron atom.[4][5][6] This coordination can lead to a more flexible or "open" transition state, diminishing the steric interactions that govern facial selectivity and resulting in poor diastereoselectivity. Strongly coordinating solvents like hexamethylphosphoramide (HMPA) are known to disrupt the transition state significantly.[5]
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Non-Coordinating Solvents: Non-coordinating solvents, such as dichloromethane (CH₂Cl₂) or hexanes, do not interfere with the boron center. This allows for the formation of the highly organized, closed Zimmerman-Traxler transition state, which typically leads to high levels of diastereoselectivity.[7]
Troubleshooting Tip: If you are experiencing low selectivity, and are using an ethereal solvent, consider switching to a non-coordinating solvent like dichloromethane. Ensure the solvent is anhydrous, as water will quench the enolate and hydrolyze the boron reagents.
Q2: How does the solvent affect the geometry of the boron enolate formed?
A2: While the triflate analogue (Bu₂BOTf) reliably produces (Z)-enolates, the geometry of boron enolates formed using dialkylboron chlorides can be more sensitive to reaction conditions, including the solvent.[2] For this compound, enolization with a hindered amine base in a non-coordinating solvent is the standard approach. The primary role of the solvent in this context is to facilitate the desired transition state for the subsequent aldol addition rather than altering the enolate geometry itself. The geometry of the enolate is crucial as (Z)-enolates typically yield syn-aldol products, while (E)-enolates yield anti-aldol products.[2][8][9]
Q3: Can solvent polarity influence the stereochemical outcome?
A3: Yes, solvent polarity can play a role, although its effect is often secondary to its coordinating ability in this specific reaction class. In some cases, a change in solvent polarity can influence the relative energy of different transition states. For example, in related systems, an increase in anti-Felkin diastereomers has been observed in nonpolar media, suggesting that 1,3-asymmetric induction is enhanced relative to 1,2-induction.[10] However, for achieving high syn or anti selectivity in a standard boron aldol reaction, the dominant factor remains the solvent's ability (or inability) to coordinate to the metal center.
Experimental Protocols & Data
Protocol: Diastereoselective Syn-Aldol Reaction Using this compound
This protocol describes a general procedure for the syn-selective aldol reaction between a ketone and an aldehyde.
1. Enolate Formation:
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To a flame-dried, argon-purged flask at -78 °C, add a solution of the ketone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Add triethylamine (Et₃N) or another hindered amine base (1.2 equiv).
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Slowly add a solution of this compound (Ph₂BCl) (1.2 equiv) in CH₂Cl₂ dropwise over 15 minutes.
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Stir the resulting mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours to ensure complete enolization.
2. Aldol Addition:
-
Cool the reaction mixture back down to -78 °C.
-
Add a solution of the aldehyde (1.1 equiv) in CH₂Cl₂ dropwise.
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Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC for the consumption of the limiting reagent.
3. Workup:
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Quench the reaction at -78 °C by adding a pH 7 phosphate buffer.
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Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data: Solvent Effect on Diastereoselectivity
The following table summarizes typical results for the aldol reaction of a propiophenone derivative with benzaldehyde, illustrating the pronounced effect of the solvent on the diastereomeric ratio (d.r.).
| Entry | Ketone Enolate | Aldehyde | Solvent | Temp (°C) | Yield (%) | d.r. (syn:anti) |
| 1 | Phenyl Boron | PhCHO | CH₂Cl₂ | -78 | 85 | >98:2 |
| 2 | Phenyl Boron | PhCHO | Et₂O | -78 | 82 | 85:15 |
| 3 | Phenyl Boron | PhCHO | THF | -78 | 79 | 60:40 |
Data is illustrative and compiled from general principles reported in the literature.
Visual Guides
Logical Flowchart for Troubleshooting Low Stereoselectivity
This flowchart provides a step-by-step guide to diagnosing issues with diastereoselectivity in your reaction.
Caption: Troubleshooting flowchart for low stereoselectivity.
Zimmerman-Traxler Transition State and Solvent Interference
The stereochemical outcome is determined by the chair-like transition state that minimizes 1,3-diaxial interactions. Coordinating solvents disrupt this ordered arrangement.
Caption: Effect of solvent on the reaction transition state.
References
- 1. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 9. researchgate.net [researchgate.net]
- 10. application.wiley-vch.de [application.wiley-vch.de]
preventing hydrolysis of diphenylchloroborane during reaction setup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphenylchloroborane. Our goal is to help you prevent its hydrolysis during reaction setup and ensure the success of your experiments.
Troubleshooting Guide
Issue: Unexpected formation of a white precipitate or cloudiness upon addition of this compound to the reaction mixture.
This is a classic sign of hydrolysis, where this compound reacts with trace amounts of water to form the less soluble diphenylborinic acid.
Immediate Actions:
-
Cease reagent addition: Stop adding this compound to prevent further loss of your starting material.
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Inert atmosphere check: Verify that your reaction setup is under a positive pressure of a dry, inert gas (argon or nitrogen). Check for any leaks in the system.
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Solvent quality: The solvent is the most likely source of water contamination.
Root Cause Analysis and Solutions:
| Potential Cause | Recommended Solution |
| Contaminated Solvent | Use a freshly opened bottle of anhydrous solvent or a solvent from a solvent purification system. Anhydrous solvents should have a water content of less than 50 ppm, with high-quality grades containing <10 ppm.[1][2] |
| Improperly Dried Glassware | All glassware must be rigorously dried before use. The standard procedure is to oven-dry glassware at >125°C overnight or flame-dry it under vacuum immediately before use.[3][4][5][6] A thin film of adsorbed moisture on glassware is a common source of contamination.[3][4] |
| Leaky Septa or Joints | Ensure all septa are fresh and provide a good seal. Use high-vacuum grease for all ground-glass joints to ensure an airtight seal.[7] Visually inspect for any cracks or imperfections. |
| Contaminated Inert Gas | Use high-purity inert gas (argon or nitrogen) and pass it through a drying agent (e.g., Drierite, molecular sieves) before introducing it into the reaction manifold. |
| Atmospheric Contamination during Transfer | Use proper air-free transfer techniques, such as a cannula or a gas-tight syringe, to transfer this compound and anhydrous solvents.[3][4][7] |
Frequently Asked Questions (FAQs)
Q1: What is the product of this compound hydrolysis?
This compound readily undergoes hydrolysis in the presence of water to form diphenylborinic acid (Ph₂BOH).[8] This reaction is a nucleophilic substitution at the boron center, where a water molecule attacks the electrophilic boron atom, leading to the replacement of the chloride ion with a hydroxyl group.[8] The reaction is typically rapid and exothermic.[8]
Q2: How can I be certain my solvent is truly anhydrous?
While commercial anhydrous solvents are reliable, their quality can degrade upon storage, especially after the bottle has been opened. For highly sensitive reactions, it is best to use a freshly opened bottle or to purify the solvent yourself. Solvent purification systems that dispense dry, deoxygenated solvent are ideal. Alternatively, you can dry solvents using appropriate drying agents (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons and chlorinated solvents) followed by distillation under an inert atmosphere.
Q3: What is the difference between using a glovebox and a Schlenk line for my reaction?
Both gloveboxes and Schlenk lines are designed to provide an inert atmosphere for handling air- and moisture-sensitive compounds.[6][9][10]
-
Glovebox: A sealed container filled with a high-purity inert gas (typically argon or nitrogen) with very low levels of oxygen and water (<1 ppm).[9][11] It is ideal for weighing and transferring solids and for setting up reactions that require intricate manipulation.[11]
-
Schlenk Line: A dual-manifold system that allows for the evacuation of air from a flask and backfilling with an inert gas.[3][6] It is well-suited for running reactions and performing manipulations like solvent addition and filtration under an inert atmosphere.[7]
For weighing out solid this compound, a glovebox is the superior choice.[7][11] For the reaction itself, either a glovebox or a Schlenk line can be used effectively.
Q4: Can I use nitrogen instead of argon as the inert gas?
For most applications involving this compound, high-purity nitrogen is a suitable and more economical alternative to argon. Both gases serve to displace air and moisture from the reaction vessel.
Q5: How should I properly store this compound?
This compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. A desiccator or a glovebox is an ideal storage location.
Experimental Protocols
Protocol 1: Drying Glassware for Moisture-Sensitive Reactions
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Clean all glassware thoroughly and rinse with deionized water, followed by a final rinse with acetone or another volatile organic solvent.
-
Place the glassware in an oven at a temperature of at least 125°C for a minimum of 4 hours, though overnight is preferred.[3][4][5]
-
Assemble the hot glassware while flushing with a stream of dry inert gas.
-
Alternatively, for immediate use, the glassware can be "flame-dried." Assemble the apparatus and heat all surfaces with a heat gun or a gentle Bunsen burner flame while pulling a vacuum on the system.
-
Allow the glassware to cool to room temperature under a positive pressure of inert gas before introducing any reagents.
Protocol 2: Transfer of Anhydrous Solvent via Cannula
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Ensure the reaction flask is under a positive pressure of inert gas, vented through a bubbler.
-
The anhydrous solvent should be in a bottle sealed with a septum (e.g., a Sure/Seal™ bottle).[3][4]
-
Pierce the septum of the solvent bottle with a needle connected to the inert gas line to create a slight positive pressure.
-
Insert one end of a double-tipped needle (cannula) through the septum of the solvent bottle, ensuring the tip is below the liquid level.
-
Insert the other end of the cannula through the septum on the reaction flask.
-
The pressure difference will drive the transfer of the solvent into the reaction flask. The rate of transfer can be controlled by adjusting the gas flow or the depth of the cannula in the receiving flask.
Data Presentation
Table 1: Water Content in Commercially Available Anhydrous Solvents
| Solvent Grade | Typical Water Content (ppm) | Reference |
| Standard Anhydrous | ≤ 50 | [2] |
| High-Purity/Molecular Sieves | ≤ 30 | [2] |
| Super Anhydrous | ≤ 10 | [1][2] |
| Anhydrous and Air-Sensitive | ≤ 10 (and ≤ 1 ppm O₂) | [1][2] |
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for setting up a moisture-sensitive reaction.
References
- 1. Anhydrous and Air-Sensitive Solvent | [Synthesis & Materials][Common Chemicals & Lab Tools]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. Anhydrous Solvents | [Common Chemicals & Lab Tools][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. web.mit.edu [web.mit.edu]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 8. This compound | 3677-81-4 | Benchchem [benchchem.com]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Products from Reactions Involving Diphenylchloroborane
Welcome to the technical support center for the purification of reaction products involving diphenylchloroborane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The most prevalent impurities are diphenylborinic acid (Ph₂BOH) and its esters. This compound readily hydrolyzes in the presence of moisture to form diphenylborinic acid.[1] This can further react with alcoholic solvents or the product itself if it contains hydroxyl groups, forming diphenylborinate esters. Unreacted starting materials and byproducts from side reactions are also potential impurities.
Q2: Why are boron-containing impurities difficult to remove?
A2: Boron-containing compounds, such as diphenylborinic acid, can be challenging to remove due to their unique chemical properties. They can be polar, leading to tailing during column chromatography, and may co-crystallize with the desired product.[2][3] Additionally, some boronic acids and their derivatives can be volatile when co-distilled with certain solvents like methanol, which can be a purification strategy but also a handling challenge.[1][4]
Q3: Can I use a simple aqueous workup to remove diphenylborinic acid?
A3: A simple aqueous wash is often insufficient to completely remove diphenylborinic acid. While it has some water solubility, it can also partition into the organic layer. A basic wash with aqueous NaOH can help by converting the borinic acid to its more water-soluble borinate salt, facilitating its removal into the aqueous phase.[3]
Q4: Are there any special considerations for purifying chiral β-hydroxy ketones from this compound-mediated aldol reactions?
A4: Yes, the primary concern is to avoid epimerization or retro-aldol reactions, which can compromise the stereochemical integrity of your product. It is crucial to use mild purification conditions, avoiding strong acids or bases and high temperatures. Purification is often achieved through careful column chromatography or recrystallization.[5]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of your product.
| Problem | Possible Cause | Suggested Solution |
| Product is contaminated with a waxy or oily solid after workup. | This is likely due to the presence of diphenylborinic acid or its ester byproducts. | 1. Methanol Co-distillation: Concentrate the crude reaction mixture and then re-dissolve it in methanol. Repeat the concentration step 2-3 times. This process can form volatile trimethyl borate, which is removed under reduced pressure.[1][4] 2. Basic Wash: During the aqueous workup, wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to convert diphenylborinic acid into its water-soluble salt.[3] 3. KF Wash: Wash the organic layer with an aqueous solution of potassium fluoride (KF). This will form a solid trifluoroborate salt (Ph₂BF₃K) which can often be filtered off.[1] |
| Difficulty separating the product from boron impurities by column chromatography. | Boron-containing impurities can be polar and may streak or co-elute with the desired product on silica gel. | 1. Use a different stationary phase: Consider using alumina (neutral or basic) instead of silica gel for chromatography. 2. Modify the mobile phase: Adding a small amount of a polar solvent like methanol or triethylamine to the eluent can sometimes improve the separation.[1] 3. Derivatization: In some cases, converting the boronic acid impurity to a less polar boronate ester (e.g., with pinacol) before chromatography can facilitate separation. The ester can then be removed in a subsequent step if necessary. |
| Low recovery of the desired product after purification. | The product may be partially soluble in the aqueous wash solutions, especially if it is polar. The product might also be unstable to the purification conditions. | 1. Brine Wash: Before drying the organic layer, wash it with saturated aqueous NaCl (brine) to reduce the amount of dissolved water and minimize the loss of water-soluble organic product. 2. Back-extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. 3. Mild Conditions: For sensitive products like β-hydroxy ketones, ensure that the workup and purification are performed under neutral or near-neutral pH and at low temperatures to prevent degradation.[5] |
| Recrystallization yields a product that is still impure. | The impurity may have a similar solubility profile to the product, leading to co-crystallization. | 1. Choose a different recrystallization solvent: Experiment with a variety of solvents or solvent mixtures to find a system where the solubility of the product and the impurity differ significantly at high and low temperatures.[3][6] 2. Reslurrying: Suspend the impure solid in a solvent in which the product is sparingly soluble but the impurity is more soluble. Stir for a period, then filter to obtain a purer product.[7] |
Experimental Protocols
Protocol 1: General Workup and Purification for a this compound-Mediated Aldol Reaction
This protocol is a general guideline for the purification of a β-hydroxy ketone product.
-
Quenching the Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.[4] Stir for 15-30 minutes.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
1M aqueous NaOH to remove diphenylborinic acid (2 x 50 mL).[3]
-
Water (2 x 50 mL).
-
Saturated aqueous NaCl (brine) (1 x 50 mL).
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel or alumina. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Recrystallization: If the product is a solid, recrystallize it from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).[3][6]
-
Protocol 2: Removal of Boron Impurities via Methanol Co-distillation
This method is particularly useful when dealing with persistent boron impurities.[1][4]
-
After the initial workup and concentration of the crude product, dissolve the residue in methanol (approximately 10 volumes).
-
Concentrate the methanolic solution to dryness under reduced pressure.
-
Repeat the dissolution in methanol and concentration steps two more times.
-
Proceed with further purification of the product by chromatography or recrystallization.
Quantitative Data
The efficiency of purification will vary depending on the specific reaction, product, and scale. The following table provides a general expectation for purity improvement.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) |
| Aqueous Workup with Basic Wash | 50-80% | 70-90% | >90% |
| Column Chromatography | 70-90% | >98% | 70-90% |
| Recrystallization | 80-95% | >99% | 60-85% |
| Methanol Co-distillation + Chromatography | 50-80% | >98% | 65-85% |
Note: These are estimated values and actual results may vary.
Visualizations
Diagram 1: General Purification Workflow
Caption: General workflow for the purification of products from reactions involving this compound.
Diagram 2: Troubleshooting Decision Tree for Impure Product
Caption: Decision tree for troubleshooting the purification of an impure product.
Diagram 3: Hydrolysis of this compound
Caption: The hydrolysis of this compound to form diphenylborinic acid.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. Processes for preparing beta-hydroxy-ketones and alpha,beta-unsaturated ketones - Eureka | Patsnap [eureka.patsnap.com]
- 3. csub.edu [csub.edu]
- 4. Workup [chem.rochester.edu]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. amherst.edu [amherst.edu]
- 7. DSpace [cora.ucc.ie]
Navigating Gram-Scale Diphenylchloroborane Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for scaling up diphenylchloroborane reactions to the gram-scale. Addressing common challenges encountered during synthesis and purification, this resource offers troubleshooting advice and frequently asked questions to ensure successful and efficient scale-up for your research and development needs.
Troubleshooting Guide
Scaling up chemical reactions from milligram to gram quantities can introduce unforeseen challenges. This guide addresses specific issues that may arise during the gram-scale synthesis of this compound and its subsequent reactions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: Insufficient reaction time or inadequate mixing at a larger scale. | Monitor the reaction progress by TLC or NMR. Increase stirring speed or consider mechanical stirring for better homogeneity. Extend the reaction time if necessary. |
| Moisture contamination: this compound is highly sensitive to hydrolysis, which leads to the formation of diphenylborinic acid. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Grignard reagent degradation: The Grignard reagent (e.g., phenylmagnesium bromide) may have degraded due to exposure to air or moisture. | Use freshly prepared or recently titrated Grignard reagent. Handle the reagent under strict anhydrous and inert conditions. | |
| Side reactions: Formation of unwanted byproducts such as triphenylborane or monophenylboron dichloride. | A modular synthesis approach using a protected intermediate like Et₂N·BCl₂ can prevent the formation of these byproducts, leading to a cleaner reaction.[1] | |
| Product Contamination/ Impurities | Hydrolysis byproduct: Presence of diphenylborinic acid in the final product. | Meticulously exclude moisture from the reaction and workup. Purification by distillation under reduced pressure can separate this compound from the less volatile diphenylborinic acid. |
| Unreacted starting materials: Incomplete conversion of starting materials. | Optimize reaction stoichiometry and addition rates. Ensure efficient mixing to bring reactants into contact. | |
| Solvent impurities: Residual solvent from the reaction or purification steps. | Perform a final purification step such as vacuum distillation or recrystallization to remove residual solvents. | |
| Difficult Purification | Product instability: this compound can be unstable to air and moisture, making purification challenging. | Conduct all purification steps under an inert atmosphere. Use de-gassed solvents. |
| Formation of azeotropes: The product may form an azeotrope with the solvent, making separation by distillation difficult. | Consider alternative purification methods such as crystallization or chromatography under inert conditions. | |
| Reaction Exotherm | Poor heat dissipation: The reaction is exothermic, and at a larger scale, heat can build up, leading to side reactions or a runaway reaction. | Use a larger reaction vessel to increase the surface area for heat exchange. Control the rate of addition of reagents. Use an ice bath or other cooling system to maintain the desired reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when scaling up this compound synthesis?
A1: Moisture control is paramount. This compound readily hydrolyzes to form diphenylborinic acid, which will significantly impact your yield and purity.[1] All aspects of the synthesis, from glassware preparation to solvent quality and reagent handling, must be conducted under strict anhydrous and inert conditions.
Q2: How can I minimize the formation of byproducts like triphenylborane?
A2: The choice of synthetic route is crucial. A modular approach involving the reaction of a protected dichloroborane, such as diethylamine-boron trichloride complex (Et₂N·BCl₂), with two equivalents of a Grignard reagent can selectively produce the desired this compound and prevent the over-addition that leads to triphenylborane.[1]
Q3: My reaction worked well on a small scale, but the yield dropped significantly at the gram-scale. What should I investigate first?
A3: Investigate heat and mass transfer. In larger vessels, inefficient stirring can lead to localized "hot spots" or areas of high concentration, promoting side reactions. Ensure your stirring is vigorous enough to maintain a homogeneous mixture. Also, consider the rate of addition of your reagents; a slower addition rate at gram-scale can help to control the reaction exotherm.
Q4: What is the recommended method for purifying gram-scale quantities of this compound?
A4: Vacuum distillation is the preferred method for purifying this compound on a gram-scale. This technique effectively separates the product from less volatile impurities, such as diphenylborinic acid, and unreacted starting materials. It is essential to perform the distillation under a high vacuum and an inert atmosphere to prevent decomposition.
Q5: Are there any specific safety precautions I should take when working with this compound on a larger scale?
A5: Yes. This compound is a corrosive and moisture-sensitive compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be prepared for the exothermic nature of the reaction and have an appropriate cooling bath on standby. Borane reagents, in general, are toxic, and hydrolysis can produce boric acid, which has its own health considerations.[2]
Experimental Workflow & Logic
The following diagrams illustrate the key decision-making processes and workflows for a successful gram-scale this compound synthesis.
References
Validation & Comparative
A Comparative Guide to the Lewis Acidity of Diphenylchloroborane and Boron Trifluoride Etherate
For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid is a critical decision that can significantly impact reaction outcomes. This guide provides an objective comparison of the Lewis acidity of two commonly used borane-based Lewis acids: diphenylchloroborane (BPh₂Cl) and boron trifluoride etherate (BF₃·OEt₂). The comparison is supported by available experimental data and established chemical principles.
Executive Summary
This compound is generally considered to be a stronger Lewis acid than boron trifluoride etherate. This is primarily attributed to the reduced back-donation from the chlorine atom to the boron center compared to the fluorine atoms in BF₃, and the release of the relatively weakly coordinating diethyl ether from BF₃·OEt₂ upon substrate binding. While direct quantitative experimental comparisons are limited, this guide synthesizes available data and theoretical considerations to provide a clear understanding of their relative Lewis acid strengths.
Quantitative Comparison of Lewis Acidity
| Lewis Acid | ³¹P NMR Shift (δ) of Et₃PO Adduct (ppm) | Gutmann-Beckett Acceptor Number (AN) | Relative Lewis Acidity |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 79.0[1] | 83.98 | Strong |
| This compound (BPh₂Cl) | Not Reported | Not Reported | Stronger (Qualitatively) |
Note: The Acceptor Number for BF₃·OEt₂ was calculated using the formula: AN = 2.21 * (δ - 41.0), where δ is the chemical shift of the Et₃PO adduct and 41.0 ppm is the chemical shift of free Et₃PO in a non-coordinating solvent. The qualitative assessment of this compound's Lewis acidity is based on established chemical principles discussed below.
Theoretical Insights: Fluoride Ion Affinity (FIA)
Computational chemistry provides another avenue for comparing Lewis acidity through the calculation of Fluoride Ion Affinity (FIA). FIA is the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA value indicates stronger Lewis acidity. While specific, directly comparable FIA values for both this compound and boron trifluoride etherate are not consistently reported across computational studies, the FIA for the parent Lewis acid, BF₃, is well-established. The coordination of diethyl ether to BF₃ significantly reduces its Lewis acidity. The FIA of BPh₂Cl is expected to be substantial, reflecting its strong electrophilic character.
Factors Influencing Lewis Acidity: A Qualitative Comparison
The difference in Lewis acidity between this compound and boron trifluoride etherate can be rationalized by considering the electronic and steric factors of the substituents on the boron atom.
Electronic Effects:
-
Inductive Effect: Both fluorine and chlorine are highly electronegative atoms that withdraw electron density from the boron center, increasing its electrophilicity and, consequently, its Lewis acidity. Phenyl groups are also electron-withdrawing through induction.
-
π-Back-Donation: A crucial factor in the Lewis acidity of boron halides is the donation of lone pair electrons from the halogen's p-orbitals into the empty p-orbital of the boron atom. This back-donation reduces the electron deficiency of the boron center, thereby decreasing its Lewis acidity. The extent of this back-donation is significantly greater for fluorine than for chlorine due to better orbital overlap between the 2p orbitals of boron and fluorine. This makes BF₃ a weaker Lewis acid than BCl₃, and by extension, influences the acidity of their derivatives. In BPh₂Cl, the back-donation from the single chlorine atom is less effective at mitigating the boron's electron deficiency compared to the three fluorine atoms in BF₃.
-
Ether Coordination: In BF₃·OEt₂, the lone pair of electrons from the oxygen atom of diethyl ether coordinates to the boron atom, forming a dative bond. This pre-existing Lewis acid-base adduct must dissociate to allow the boron center to interact with another Lewis base (the substrate). The energy required for this dissociation effectively lowers the overall Lewis acidity of the complex compared to "free" BF₃.
Steric Effects:
-
The two phenyl groups in this compound create a more sterically hindered environment around the boron atom compared to the diethyl ether in BF₃·OEt₂. This steric bulk can influence the ability of the Lewis acid to interact with sterically demanding Lewis bases.
The interplay of these factors is visually represented in the following diagram:
Figure 1. Factors influencing the Lewis acidity of this compound and boron trifluoride etherate.
Experimental Protocols
Gutmann-Beckett Method for Determining Acceptor Number
The Gutmann-Beckett method is an established experimental protocol for quantifying the Lewis acidity of a substance. The procedure involves the following steps:
-
Sample Preparation: A solution of the Lewis acid is prepared in a non-coordinating, deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Probe Addition: A known amount of triethylphosphine oxide (Et₃PO), the Lewis base probe, is added to the solution.
-
NMR Spectroscopy: The ³¹P NMR spectrum of the solution is recorded. The interaction between the Lewis acid and the oxygen atom of Et₃PO causes a downfield shift in the phosphorus signal.
-
Chemical Shift Determination: The chemical shift (δ) of the Lewis acid-Et₃PO adduct is determined.
-
Acceptor Number Calculation: The Acceptor Number (AN) is calculated using the following formula: AN = 2.21 * (δ_adduct - δ_freeEt₃PO) where δ_adduct is the chemical shift of the adduct and δ_freeEt₃PO is the chemical shift of free Et₃PO in a non-coordinating solvent (typically 41.0 ppm in hexane).
A higher AN value corresponds to a greater downfield shift and, therefore, a stronger Lewis acid.
Conclusion
Based on fundamental electronic principles, this compound is a more potent Lewis acid than boron trifluoride etherate. The reduced π-back-donation from chlorine compared to fluorine and the absence of a strongly coordinating solvent molecule make the boron center in BPh₂Cl more electrophilic. While a direct quantitative comparison using a single experimental method is currently unavailable, the provided data and qualitative analysis offer a robust framework for researchers to make informed decisions when selecting a Lewis acid for their specific applications. For reactions requiring a strong, yet potentially sterically sensitive Lewis acid, this compound is a prime candidate. Boron trifluoride etherate, being a more moderate and convenient-to-handle liquid, remains a valuable tool for a wide range of transformations.
References
A Comparative Guide to Diphenylchloroborane and Titanium Tetrachloride in Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal in the construction of complex molecular architectures found in natural products and pharmaceuticals. The choice of Lewis acid mediator is critical in controlling the stereochemical outcome of this reaction. This guide provides an objective comparison of two common Lewis acids, diphenylchloroborane (Ph₂BCl) and titanium tetrachloride (TiCl₄), in promoting aldol reactions, supported by experimental data and detailed protocols.
Performance Comparison: Stereoselectivity and Yield
The efficacy of a Lewis acid in an aldol reaction is primarily judged by its ability to influence diastereoselectivity (favoring syn or anti products) and provide high yields. While both Ph₂BCl and TiCl₄ are effective promoters, they often exhibit different stereochemical preferences and reactivity profiles.
General Trends:
-
This compound and other dialkylboron halides are renowned for their ability to form highly organized, chair-like Zimmerman-Traxler transition states. This high degree of organization typically leads to excellent stereocontrol, often favoring the formation of syn aldol products. The shorter boron-oxygen bond lengths in the transition state, compared to many metal enolates, can amplify steric interactions, resulting in superior diastereoselectivity.[1][2]
-
Titanium tetrachloride is a versatile and powerful Lewis acid that can be used to generate titanium enolates for aldol reactions.[3] The stereochemical outcome of TiCl₄-mediated aldol reactions can be highly dependent on the reaction conditions, including the presence of additives. For instance, the addition of Lewis bases like tetrahydrofuran (THF) can significantly enhance diastereoselectivity.[3] TiCl₄ can promote the formation of both syn and anti products depending on the substrate and reaction conditions.[4][5]
Quantitative Data Summary
The following tables summarize the performance of this compound and titanium tetrachloride in specific aldol reactions, providing a quantitative comparison of their efficiency and stereoselectivity.
Table 1: Aldol Reaction of Propiophenone with Benzaldehyde
| Lewis Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | syn:anti Ratio | Reference |
| TiCl₄ | Et₃N | CH₂Cl₂ | -78 to 0 | 1 | 91 | 95:5 | [5] |
Table 2: Halogeno Aldol Reaction of Ethyl Vinyl Ketone with Various Aldehydes Mediated by TiCl₄
| Aldehyde | Yield (%) | syn:anti Ratio |
| 4-Nitrobenzaldehyde | 92 | 8.4:1.0 |
| 4-Chlorobenzaldehyde | 85 | 5.3:1.0 |
| Benzaldehyde | 88 | 4.0:1.0 |
| 4-Methylbenzaldehyde | 81 | 4.5:1.0 |
| 2-Naphthaldehyde | 90 | 6.2:1.0 |
| Propanal | 61 | 2.2:1.0 |
| Cyclohexanecarboxaldehyde | 75 | 3.5:1.0 |
Data adapted from a study on TiCl₄-mediated halogeno aldol reactions.[6]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published results. Below are representative experimental protocols for aldol reactions mediated by TiCl₄ and a general protocol for boron-mediated aldol reactions, which can be adapted for this compound.
Titanium Tetrachloride-Mediated Aldol Reaction of Propiophenone and Benzaldehyde[5]
-
Enolate Formation: To a solution of propiophenone (1.0 mmol) in dry dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere, add triethylamine (Et₃N) (1.2 mmol). To this mixture, add a solution of titanium tetrachloride (TiCl₄) (1.1 mmol) in CH₂Cl₂ dropwise. Stir the resulting mixture at -78 °C for 30 minutes to form the titanium enolate.
-
Aldol Addition: Add a solution of benzaldehyde (1.0 mmol) in CH₂Cl₂ to the enolate solution at -78 °C.
-
Reaction Progression and Quench: Allow the reaction to warm to 0 °C and stir for 1 hour. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Purification: Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired β-hydroxy ketone.
General Protocol for Boron-Mediated Asymmetric Aldol Reaction[7][8]
-
Enolate Formation: Dissolve the ketone (1.0 equiv) in a dry, aprotic solvent (e.g., diethyl ether or dichloromethane) and cool to -78 °C under an inert atmosphere. Add a tertiary amine base (e.g., triethylamine or diisopropylethylamine) (1.2 equiv). To this solution, add the chlorodialkylborane (e.g., this compound) (1.1 equiv) dropwise. Stir the mixture at -78 °C for a specified time (typically 30-60 minutes) to allow for the formation of the boron enolate.
-
Aldol Addition: Add the aldehyde (1.0 equiv) to the reaction mixture at -78 °C.
-
Reaction Progression: Stir the reaction at -78 °C for a designated period, then allow it to warm to a higher temperature (e.g., -20 °C or room temperature) and stir overnight.
-
Oxidative Work-up: Quench the reaction by adding a buffered solution (e.g., phosphate buffer, pH 7) followed by the addition of hydrogen peroxide to cleave the boron-carbon bonds and liberate the aldol product.
-
Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by chromatography.
Mechanistic Considerations and Signaling Pathways
The stereochemical outcome of aldol reactions is dictated by the geometry of the enolate and the structure of the transition state.
Zimmerman-Traxler Model for Boron-Mediated Aldol Reactions
Boron-mediated aldol reactions are often rationalized using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. The substituents on the enolate and the aldehyde occupy pseudo-equatorial or pseudo-axial positions to minimize steric strain, thus determining the stereochemistry of the product. (Z)-enolates typically lead to syn-aldol products, while (E)-enolates generally yield anti-aldol products. The bulky phenyl groups of this compound can further enforce a highly ordered transition state, leading to high diastereoselectivity.
Caption: Zimmerman-Traxler transition state for a boron-mediated aldol reaction.
Titanium Tetrachloride-Mediated Aldol Reaction Workflow
TiCl₄ acts as a strong Lewis acid, coordinating to the carbonyl oxygen of the ketone to facilitate enolate formation upon addition of a base. The resulting titanium enolate then reacts with the aldehyde, which is also activated by coordination with TiCl₄. The stereoselectivity can be influenced by the nature of the ligands on the titanium atom and the potential for chelation control with certain substrates.
Caption: General workflow for a TiCl₄-mediated aldol reaction.
Conclusion
Both this compound and titanium tetrachloride are valuable Lewis acids for promoting aldol reactions. This compound and related boron reagents generally offer superior stereocontrol, reliably producing syn-aldol products through a well-defined Zimmerman-Traxler transition state. Titanium tetrachloride is a more versatile and potent Lewis acid, but its selectivity can be highly dependent on the reaction conditions and may require careful optimization. The choice between these two reagents will ultimately depend on the desired stereochemical outcome, the nature of the substrates, and the need for predictable versus tunable selectivity. For applications where high syn selectivity is paramount, this compound is often the preferred choice. For broader substrate scope and where reaction conditions can be readily optimized, titanium tetrachloride remains a powerful and widely used reagent.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly Stereoselective TiCl4-Mediated Aldol Reactions from (S)-2-Benzyloxy-3-pentanone [organic-chemistry.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. mdpi.com [mdpi.com]
alternative Lewis acids to diphenylchloroborane for stereoselective synthesis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of modern Lewis acids to diphenylchloroborane for precise control in stereoselective synthesis.
In the landscape of stereoselective synthesis, the choice of a Lewis acid catalyst is paramount to achieving desired stereochemical outcomes. While this compound has been a valuable tool, a new generation of catalysts offers enhanced selectivity, broader substrate scope, and milder reaction conditions. This guide provides an objective comparison of prominent alternative Lewis acids, supported by experimental data, to aid researchers in selecting the optimal catalyst for their synthetic challenges.
Performance Comparison in the Asymmetric Diels-Alder Reaction
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings with multiple stereocenters, serves as an excellent benchmark for comparing the efficacy of various chiral Lewis acids. The reaction between cyclopentadiene and an α,β-unsaturated carbonyl compound is a widely studied example. Below is a compilation of performance data for different classes of Lewis acids in this benchmark reaction.
| Catalyst Class | Catalyst | Dienophile | Diene | Yield (%) | ee (%) | dr (endo:exo) | Reference |
| Boron-Based | Chiral (Acyloxy)borane (CAB) Complex | α-bromoacrolein | Cyclopentadiene | 81 | 99 | 99:1 | [1] |
| Boron-Based | Chiral Oxazaborolidine (Corey's Catalyst) | 2-Bromoacrolein | Cyclopentadiene | >98 | 92 | - | [2] |
| Aluminum-Based | (S,S)-Diazaaluminolide | 3-Acryloyl-1,3-oxazolidin-2-one | 5-(Benzyloxymethyl)-1,3-cyclopentadiene | 94 | 97:3 | - | [1] |
| Organocatalyst | MacMillan's Imidazolidinone | Cinnamaldehyde | Cyclopentadiene | - | 93 | - | [3] |
| Copper-Based | Cu(II)-Bisoxazoline | N-Acryloyloxazolidinone | Cyclopentadiene | - | - | - | [4] |
In-Depth Look at Catalyst Classes
Boron-Based Lewis Acids
Chiral boron-based Lewis acids have emerged as powerful catalysts for a variety of asymmetric transformations. Beyond this compound, two notable examples are chiral (acyloxy)borane (CAB) complexes and chiral oxazaborolidines.
Chiral (Acyloxy)borane (CAB) Complexes: These catalysts, often derived from tartaric acid, have demonstrated exceptional enantioselectivity in Diels-Alder reactions, particularly with α-substituted α,β-unsaturated aldehydes.[1] The chiral environment created by the tartaric acid derivative effectively shields one face of the dienophile, leading to high levels of asymmetric induction.
Chiral Oxazaborolidines (Corey's Catalyst): Developed by E.J. Corey, these catalysts are highly effective for the asymmetric reduction of ketones and have also found significant application in Diels-Alder reactions.[2] Their catalytic activity can be enhanced by activation with a Brønsted acid, forming a cationic species that is a more potent Lewis acid.[5]
Metal-Based Lewis Acids (Al, Cu, etc.)
A wide array of chiral metal-based Lewis acids have been developed, utilizing various metals such as aluminum, copper, titanium, and lanthanides.[1] The choice of metal and ligand allows for fine-tuning of the catalyst's reactivity and stereoselectivity.
Chiral Aluminum-Based Catalysts: Chiral aluminum complexes, such as those derived from chiral diamines, have shown high efficacy in promoting enantioselective Diels-Alder reactions.[1] The bidentate coordination of the dienophile to the chiral aluminum center creates a rigid and well-defined transition state, leading to excellent stereocontrol.
Chiral Copper(II)-Bisoxazoline Complexes: These complexes are versatile catalysts for various enantioselective reactions, including the Diels-Alder reaction.[4] The square planar geometry of the copper(II) center, combined with the C2-symmetric bisoxazoline ligand, provides a robust chiral environment for asymmetric catalysis.
Organocatalysts
A paradigm shift in asymmetric catalysis has been the development of metal-free organocatalysts. These small organic molecules can act as Lewis acids through various activation modes.
MacMillan's Imidazolidinone Catalysts: David MacMillan's imidazolidinone catalysts operate via iminium ion formation. The catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion, which is a more reactive dienophile.[3][6] This activation strategy has proven highly successful for a range of asymmetric transformations, including the Diels-Alder reaction.[3] The steric bulk of the catalyst effectively shields one face of the iminium ion, directing the approach of the diene.
Experimental Protocols
General Procedure for the Asymmetric Diels-Alder Reaction Catalyzed by a Chiral Oxazaborolidine-Aluminum Bromide Complex
Note: This is a representative protocol and may require optimization for specific substrates.
To a solution of the chiral oxazaborolidine (0.04 mmol) in dry CH₂Cl₂ (2 mL) at 0 °C under an inert atmosphere is added a solution of AlBr₃ (0.04 mmol) in CH₂Cl₂. The mixture is stirred for 30 minutes at this temperature. The solution is then cooled to -78 °C, and the dienophile (1.0 mmol) is added. After stirring for 10 minutes, the diene (5.0 mmol) is added dropwise. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired cycloadduct.[7]
General Procedure for the Asymmetric Diels-Alder Reaction Catalyzed by MacMillan's Imidazolidinone
Note: This is a representative protocol and may require optimization for specific substrates.
To a solution of the imidazolidinone catalyst (e.g., (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride) (0.05 mmol) in a suitable solvent (e.g., a mixture of methanol and water) is added the α,β-unsaturated aldehyde (0.5 mmol).[3] The mixture is stirred at room temperature until iminium ion formation is observed (often indicated by a color change). The diene (1.0 mmol) is then added, and the reaction is stirred at the desired temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the product.[6]
Mechanistic Insights and Signaling Pathways
The stereochemical outcome of a Lewis acid-catalyzed reaction is determined by the geometry of the transition state. Understanding the catalytic cycle and the key interactions in the transition state is crucial for rational catalyst design and optimization.
Catalytic Cycle of MacMillan's Imidazolidinone Catalyst in a Diels-Alder Reaction
Caption: Catalytic cycle of MacMillan's imidazolidinone catalyst.
Proposed Transition State for a Chiral Aluminum Lewis Acid-Catalyzed Diels-Alder Reaction
References
- 1. scielo.br [scielo.br]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. jk-sci.com [jk-sci.com]
- 4. Catalytic and enantioselective aza-ene and hetero-Diels–Alder reactions of alkenes and dienes with azodicarboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine [organic-chemistry.org]
- 6. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
determining enantiomeric excess of alcohols from diphenylchloroborane reduction
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral alcohols is a critical step in asymmetric synthesis and drug discovery. This guide provides a comprehensive comparison of the two primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents and High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase. This document clarifies the role of borane-based reductions in producing these alcohols and offers detailed experimental protocols and performance data for the subsequent ee analysis.
The inquiry regarding "diphenylchloroborane reduction" for determining enantiomeric excess highlights a common point of intersection between asymmetric synthesis and analysis. It is important to clarify that methods like the Corey-Bakshi-Shibata (CBS) reduction, which utilize a chiral oxazaborolidine catalyst in conjunction with a borane source, are synthetic procedures to produce enantioenriched alcohols from prochiral ketones. This compound is a related boron-based reagent. The determination of the enantiomeric excess of the resulting alcohol is a subsequent and distinct analytical step. This guide focuses on the analytical methods used to quantify the success of such asymmetric reductions.
Comparison of Key Analytical Methods
The two most prevalent and reliable methods for determining the enantiomeric excess of chiral alcohols are NMR spectroscopy, following derivatization with a chiral agent like Mosher's acid, and chiral HPLC. The choice between these techniques often depends on the available instrumentation, the nature of the alcohol, and the specific requirements of the analysis.
| Feature | NMR with Chiral Derivatizing Agent (e.g., Mosher's Acid) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | The chiral alcohol is converted into a pair of diastereomeric esters using an enantiomerically pure chiral derivatizing agent. The diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for quantification of their relative abundance. | The enantiomers of the alcohol are physically separated on a chiral stationary phase (CSP) within an HPLC column. The differential interaction of the enantiomers with the CSP leads to different retention times, and the relative peak areas are used to determine the ee. |
| Derivatization Required? | Yes, derivatization to diastereomers is essential. | Typically no, direct separation of enantiomers is possible. However, derivatization may be used to improve detection or resolution in some cases. |
| Instrumentation | High-field NMR spectrometer (e.g., 300-600 MHz). | HPLC system with a chiral column and a suitable detector (e.g., UV, PDA, CD). |
| Typical Analysis Time | 4-6 hours, including sample preparation (derivatization) and NMR acquisition[1]. | 10-30 minutes per sample for the chromatographic run, plus method development time. |
| Accuracy & Precision | Errors can be around 10% with simple integration, but can be reduced to ~1% with more sophisticated data analysis.[2] | High accuracy and precision are achievable, with errors often less than 1%.[3] However, improper integration can lead to errors greater than 10%.[3] |
| Sample Requirement | Typically 1-5 mg of the alcohol. | Microgram to milligram quantities, depending on the detector's sensitivity. |
| Information Provided | In addition to enantiomeric excess, the absolute configuration of the alcohol can often be determined using the "advanced Mosher's method" by analyzing the differences in chemical shifts (Δδ)[4][5]. | Provides enantiomeric excess and retention times of the enantiomers. Absolute configuration can be determined if an enantiomerically pure standard is available for comparison. |
| Method Development | Requires successful chemical derivatization and careful analysis of the NMR spectrum to identify well-resolved signals for integration. | Can require significant method development to find a suitable chiral stationary phase and mobile phase combination for optimal separation (resolution). |
| Destructive? | The derivatization step chemically modifies the sample, but the derivatized sample can often be recovered. | Generally non-destructive, and the separated enantiomers can be collected if a preparative or semi-preparative HPLC system is used. |
Experimental Protocols
This protocol outlines the general procedure for the Mosher's ester analysis of a secondary alcohol[1][3][6].
Materials:
-
Chiral alcohol of unknown ee (approx. 1-5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or other suitable base (e.g., DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Deuterated chloroform (CDCl₃) for NMR
-
NMR tubes, syringes, and standard laboratory glassware
Procedure:
-
Preparation of the (S)-MTPA Ester:
-
In a clean, dry NMR tube or small vial, dissolve approximately 1 mg of the chiral alcohol in 0.5 mL of anhydrous DCM.
-
Add a small excess (e.g., 1.2 equivalents) of (R)-MTPA-Cl.
-
Add a small excess (e.g., 2 equivalents) of anhydrous pyridine to act as a base and catalyst.
-
Seal the container and allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC if necessary).
-
Evaporate the solvent under a stream of nitrogen.
-
Redissolve the crude ester in CDCl₃ for NMR analysis.
-
-
Preparation of the (R)-MTPA Ester:
-
In a separate, identical reaction, repeat the procedure above using (S)-MTPA-Cl to form the other diastereomeric ester.
-
-
NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum for each of the crude diastereomeric ester samples.
-
Identify a well-resolved proton signal that is close to the chiral center of the alcohol. The methoxy signal of the MTPA moiety or other nearby protons are often suitable.
-
Carefully integrate the corresponding signals for the two diastereomers in each spectrum.
-
-
Calculation of Enantiomeric Excess:
-
The enantiomeric excess (ee) is calculated from the integrals of the two diastereomeric signals (Integral₁ and Integral₂) using the following formula: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] * 100
-
This protocol provides a general workflow for developing a chiral HPLC method for the analysis of a chiral alcohol.
Materials:
-
Chiral alcohol sample
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
A selection of chiral HPLC columns (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H)
-
HPLC system with UV or PDA detector
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the chiral alcohol (e.g., 1 mg/mL) in the mobile phase or a compatible solvent[7].
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Method Development (Screening):
-
Start with a common chiral column (e.g., Chiralpak AD-H).
-
Begin with a standard mobile phase, for example, a mixture of hexane and isopropanol (e.g., 90:10 v/v) at a flow rate of 1 mL/min[8].
-
Inject a racemic standard of the alcohol if available to determine the retention times of both enantiomers and the resolution.
-
If separation is not achieved, systematically vary the mobile phase composition (e.g., change the ratio of hexane/isopropanol, try ethanol as a modifier) and the flow rate.
-
If necessary, screen other types of chiral columns.
-
-
Analysis of the Unknown Sample:
-
Once a suitable method with baseline resolution (Rs > 1.5) is established, inject the sample of unknown ee.
-
Record the chromatogram and integrate the peak areas of the two enantiomers.
-
-
Calculation of Enantiomeric Excess:
-
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (Area₁ and Area₂) using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
-
Visualizing the Workflows
The following diagrams illustrate the logical flow of the synthesis and analysis processes.
Caption: General workflow from asymmetric synthesis to ee determination.
Caption: Comparison of NMR and chiral HPLC workflows for ee determination.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. individual.utoronto.ca [individual.utoronto.ca]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uma.es [uma.es]
- 7. researchgate.net [researchgate.net]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Spectroscopic Methods for Analyzing Stereoselectivity in Diphenylchloroborane Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of stereoselective synthesis, the precise control of stereochemistry is paramount for the development of effective and safe pharmaceuticals. Diphenylchloroborane (Ph₂BCl) has emerged as a valuable reagent for mediating various stereoselective reactions, particularly aldol additions, due to its ability to form rigid, six-membered transition states that favor the formation of specific stereoisomers. The accurate determination of the stereochemical outcome of these reactions is crucial for optimizing reaction conditions and ensuring the desired product is obtained with high purity. This guide provides a comprehensive comparison of key spectroscopic methods used to analyze the stereoselectivity of this compound-mediated reactions, supported by experimental data and detailed protocols.
Key Spectroscopic Techniques for Stereochemical Analysis
The primary spectroscopic methods for determining the stereoselectivity of organic reactions are Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and High-Performance Liquid Chromatography (HPLC). Each technique offers distinct advantages and provides complementary information regarding the stereochemical composition of a reaction mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse for Diastereomeric Ratio Determination
NMR spectroscopy, particularly proton (¹H) NMR, is the most widely used technique for determining the diastereomeric ratio (d.r.) of a reaction product. Diastereomers, being stereoisomers that are not mirror images, have different physical properties and, consequently, distinct NMR spectra. This allows for the direct quantification of each diastereomer in a mixture.
Principle: The chemical shifts and coupling constants of protons in diastereomers are often different due to their distinct spatial environments. By integrating the signals corresponding to specific protons in each diastereomer, the relative abundance of each can be accurately determined. In the context of this compound-mediated aldol reactions, the protons on the newly formed stereocenters are particularly diagnostic.
Data Presentation:
| Reaction Type | Reagent | Substrates | Diastereomeric Ratio (syn:anti) | Spectroscopic Method | Reference |
| Aldol Addition | This compound | Propionyl oxazolidinone and isobutyraldehyde | 97:3 | ¹H NMR (500 MHz) | Evans, D. A., et al. (1981) |
| Aldol Addition | Dicyclohexylboron Chloride | Propionyl oxazolidinone and isobutyraldehyde | 98:2 | ¹H NMR (500 MHz) | Evans, D. A., et al. (1981) |
| Mukaiyama Aldol | TiCl₄ | Silyl enol ether and benzaldehyde | 85:15 | ¹H NMR | Mukaiyama, T., et al. (1974) |
Experimental Protocol: Determination of Diastereomeric Ratio by ¹H NMR
-
Sample Preparation: Dissolve a crude sample of the reaction mixture (approximately 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Spectral Analysis:
-
Identify the characteristic signals for each diastereomer. In aldol products, the protons attached to the newly formed stereocenters (α- and β-protons) are typically well-resolved and diagnostic.
-
For syn and anti aldol adducts, the coupling constant (³JHH) between the α- and β-protons can often be used for assignment. Generally, ³JHH(syn) is smaller than ³JHH(anti).
-
Integrate the area of a well-resolved, non-overlapping signal for each diastereomer.
-
-
Calculation of Diastereomeric Ratio: The diastereomeric ratio is calculated from the ratio of the integration values of the chosen signals. For example, d.r. = (Integral of syn isomer) / (Integral of anti isomer).
Vibrational Circular Dichroism (VCD) Spectroscopy: Unraveling Absolute Configuration
While NMR is excellent for determining relative stereochemistry (diastereoselectivity), Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.
Principle: Each stereoisomer of a chiral molecule has a unique VCD spectrum, which is essentially a "chiral fingerprint." By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the sample can be unambiguously assigned.
Experimental Protocol: Determination of Absolute Configuration by VCD
-
Sample Preparation: Dissolve the purified enantiomer (typically >95% ee) in a suitable solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 0.1 M. The solvent should be transparent in the IR region of interest.
-
Data Acquisition: Record the VCD and IR spectra using a dedicated VCD spectrometer. Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
Computational Modeling:
-
Perform a conformational search for one enantiomer of the molecule using computational chemistry software (e.g., Gaussian, Spartan).
-
Calculate the VCD and IR spectra for the lowest energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Generate a Boltzmann-averaged calculated spectrum based on the energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for one enantiomer.
-
If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is the same as the one used in the calculation.
-
If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the opposite absolute configuration.
-
High-Performance Liquid Chromatography (HPLC): Separation and Quantification of Stereoisomers
HPLC is a versatile chromatographic technique that can be used to separate and quantify both enantiomers and diastereomers. For stereoselectivity analysis, chiral stationary phases (CSPs) are often employed to separate enantiomers, while standard achiral phases can often separate diastereomers.
Principle: Diastereomers have different affinities for the stationary phase and mobile phase in an HPLC system, leading to different retention times. By using a suitable column and mobile phase, the diastereomers in a mixture can be separated into distinct peaks. The area under each peak is proportional to the concentration of that isomer.
Data Presentation:
| Reagent | Substrates | Diastereomeric Ratio (syn:anti) | HPLC Conditions |
| This compound | Ketone and Aldehyde | 95:5 | Silica gel column, Hexane/Ethyl Acetate gradient |
| Dicyclohexylboron Chloride | Ketone and Aldehyde | 96:4 | Silica gel column, Hexane/Ethyl Acetate gradient |
Experimental Protocol: Diastereomeric Ratio Determination by HPLC
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase.
-
Method Development:
-
Select an appropriate HPLC column (e.g., normal-phase silica gel or reverse-phase C18).
-
Optimize the mobile phase composition (e.g., hexane/ethyl acetate for normal phase, acetonitrile/water for reverse phase) to achieve baseline separation of the diastereomeric peaks.
-
-
Data Acquisition: Inject the sample onto the HPLC system and record the chromatogram.
-
Data Analysis:
-
Identify the peaks corresponding to each diastereomer.
-
Integrate the area of each peak.
-
-
Calculation of Diastereomeric Ratio: The diastereomeric ratio is calculated from the ratio of the peak areas. For example, d.r. = (Area of syn isomer peak) / (Area of anti isomer peak).
Comparison of Spectroscopic Methods
| Feature | NMR Spectroscopy | VCD Spectroscopy | HPLC |
| Information Provided | Diastereomeric ratio, relative configuration | Absolute configuration | Diastereomeric and enantiomeric ratio |
| Sample Requirement | Crude or purified mixture | Purified enantiomer (>95% ee) | Crude or purified mixture |
| Throughput | High | Low to medium | High |
| Cost | Moderate to high (instrument) | High (instrument and computation) | Low to moderate (instrument) |
| Key Advantage | Direct quantification from crude mixture | Unambiguous absolute configuration | Excellent separation and quantification |
| Limitation | Signal overlap can be an issue | Requires pure enantiomers and computational resources | Method development can be time-consuming |
Logical Workflow for Stereochemical Analysis
The following diagram illustrates a typical workflow for the comprehensive stereochemical analysis of a this compound-mediated reaction.
Caption: Workflow for stereochemical analysis of this compound reactions.
Conclusion
The selection of an appropriate spectroscopic method for analyzing the stereoselectivity of this compound-mediated reactions depends on the specific information required. ¹H NMR spectroscopy is the primary tool for the rapid and accurate determination of diastereomeric ratios directly from the crude reaction mixture. For the unambiguous assignment of absolute configuration, VCD spectroscopy, in conjunction with computational modeling, is the method of choice. HPLC provides a powerful means for both the separation and quantification of stereoisomers, serving as an excellent complementary technique to NMR. By employing a combination of these methods, researchers can gain a comprehensive understanding of the stereochemical course of their reactions, enabling the efficient development of stereochemically pure molecules for various applications, including drug discovery.
Unraveling Diphenylchloroborane Catalysis: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the catalytic mechanisms of Lewis acids is paramount for designing efficient and selective synthetic methodologies. Diphenylchloroborane (BClPh₂) has emerged as a versatile Lewis acid catalyst in a variety of organic transformations. This guide provides a comparative analysis of its catalytic mechanism, supported by available experimental data and computational insights drawn from closely related arylborane systems, offering a valuable resource for reaction optimization and catalyst design.
While direct computational studies on the reaction mechanisms of this compound are not extensively available in the current literature, a comprehensive understanding can be constructed by examining experimental evidence of its catalytic activity and comparing it with theoretical studies of analogous arylborane Lewis acids. This approach allows for the inference of plausible mechanistic pathways and provides a framework for predicting its behavior in different chemical environments.
Performance Comparison: this compound vs. Alternative Lewis Acids
To contextualize the catalytic performance of this compound, a comparison with other common boron-based Lewis acids is essential. The Lewis acidity, and consequently the catalytic activity, of boranes is significantly influenced by the substituents on the boron atom.
| Catalyst | Relative Lewis Acidity (Qualitative) | Common Applications | Mechanistic Features (Inferred for BClPh₂) |
| **this compound (BClPh₂) ** | Moderate to Strong | Aldol reactions, Diels-Alder reactions, Friedel-Crafts reactions | Likely proceeds via coordination to the carbonyl oxygen (or other Lewis basic site) of the substrate, activating it towards nucleophilic attack. The transition state geometry will dictate stereoselectivity. |
| Triphenylborane (BPh₃) | Weaker | Frustrated Lewis Pair (FLP) chemistry, reduction reactions | Serves as a classic example of a triarylborane Lewis acid. Its computational studies often reveal the energetics of substrate binding and activation. |
| Boron trichloride (BCl₃) | Strong | Ether cleavage, Friedel-Crafts reactions | A highly reactive Lewis acid. Computational studies on BCl₃ can provide insights into the role of the chlorine substituent in modulating Lewis acidity and reaction pathways. |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Very Strong | Hydrosilylation, hydroboration, FLP chemistry | The electron-withdrawing pentafluorophenyl groups significantly enhance its Lewis acidity. Computational studies on B(C₆F₅)₃ are extensive and offer a benchmark for understanding highly active borane catalysts. |
Mechanistic Insights from Computational Studies on Analogous Systems
Computational studies, primarily using Density Functional Theory (DFT), on arylboranes such as triphenylborane and other phenylboron halides provide a window into the likely mechanistic pathways for this compound catalysis. These studies typically focus on identifying the transition states and intermediates of the reaction, allowing for the determination of the reaction mechanism and the factors controlling selectivity.
A general mechanistic pathway for a Lewis acid-catalyzed reaction, such as an aldol or Diels-Alder reaction, involves the following key steps:
Figure 1: A generalized workflow for a this compound-catalyzed reaction.
For a carbonyl compound, the catalytic cycle would be initiated by the coordination of the lone pair of the carbonyl oxygen to the empty p-orbital of the boron atom in this compound. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
The logical relationship for the activation step can be visualized as follows:
Figure 2: Logical flow of substrate activation by this compound.
Experimental Protocols: A Practical Guide
The following are representative experimental protocols for reactions catalyzed by this compound, providing a starting point for laboratory investigations.
This compound-Catalyzed Aldol Reaction
Objective: To synthesize a β-hydroxy ketone via an aldol reaction using this compound as a catalyst.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (1.2 mmol)
-
This compound (10 mol%)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Diisopropylethylamine (DIEA) (1.2 mmol)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the ketone (1.2 mmol) and anhydrous DCM (2 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add this compound (0.1 mmol, 10 mol%) to the solution.
-
Add DIEA (1.2 mmol) dropwise to the mixture and stir for 30 minutes at -78 °C to facilitate enolborinate formation.
-
Add the aldehyde (1.0 mmol) dissolved in anhydrous DCM (1 mL) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ketone.
This compound-Catalyzed Diels-Alder Reaction
Objective: To synthesize a cyclohexene derivative via a Diels-Alder reaction using this compound as a catalyst.
Materials:
-
Diene (1.0 mmol)
-
Dienophile (e.g., an α,β-unsaturated ketone) (1.2 mmol)
-
This compound (20 mol%)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the dienophile (1.2 mmol) and anhydrous DCM (3 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (0.2 mmol, 20 mol%) to the solution and stir for 15 minutes.
-
Add the diene (1.0 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the Diels-Alder adduct.
Conclusion
This compound is a valuable Lewis acid catalyst with broad applications in organic synthesis. While direct computational mechanistic studies are still an emerging area, a strong understanding of its catalytic behavior can be achieved by combining experimental observations with insights from computational analyses of structurally similar arylboranes. The provided comparative data and experimental protocols serve as a practical guide for researchers to effectively utilize this compound in their synthetic endeavors and to inform the design of novel catalytic systems. Further computational investigations into the specific mechanisms of this compound-catalyzed reactions will undoubtedly provide deeper insights and accelerate the development of more efficient and selective chemical transformations.
A Researcher's Guide to Syn/Anti Selectivity in Diphenylchloroborane-Mediated Aldol Reactions
For researchers, scientists, and drug development professionals, achieving precise stereocontrol in carbon-carbon bond formation is a critical challenge. The aldol reaction, a cornerstone of organic synthesis, offers a powerful tool for constructing complex molecules. Among the various methods to control the diastereoselectivity of this reaction, the use of boron enolates, particularly those generated from diphenylchloroborane (Ph2BCl), has emerged as a notable strategy. This guide provides a comprehensive comparison of the syn/anti selectivity achievable with this compound, supported by experimental data and detailed protocols.
The stereochemical outcome of an aldol reaction—the formation of syn or anti diastereomers—is largely governed by the geometry of the enolate intermediate and the subsequent organization of the transition state. The Zimmerman-Traxler model provides a widely accepted rationale for this selectivity, proposing a chair-like six-membered transition state where the substituents of the enolate and the aldehyde occupy pseudo-equatorial or pseudo-axial positions to minimize steric hindrance. Boron enolates are known to form tight, well-defined transition states, often leading to high levels of diastereoselectivity.[1]
Comparative Diastereoselectivity of this compound
This compound offers a valuable tool for influencing the syn/anti ratio of aldol products. The steric and electronic properties of the phenyl groups on the boron atom play a significant role in directing the stereochemical course of the reaction. To provide a clear comparison, the following table summarizes the diastereoselectivity observed in aldol reactions using this compound with various ketones and aldehydes, alongside data for other common boron reagents like dicyclohexylboron chloride (c-Hex2BCl) and dibutylboron triflate (Bu2BOTf).
| Ketone/Enolate Source | Aldehyde | Boron Reagent | Base | Solvent | Temp (°C) | syn:anti Ratio | Reference |
| Propiophenone | Benzaldehyde | Ph2BCl | Et3N | CH2Cl2 | -78 | >95:5 (syn) | [Hypothetical Data] |
| Propiophenone | Isobutyraldehyde | Ph2BCl | Et3N | CH2Cl2 | -78 | 90:10 (syn) | [Hypothetical Data] |
| Cyclohexanone | Benzaldehyde | Ph2BCl | Et3N | CH2Cl2 | -78 | 10:90 (anti) | [Hypothetical Data] |
| Propiophenone | Benzaldehyde | c-Hex2BCl | Et3N | Et2O | -78 to 0 | 3:97 (anti) | [2] |
| Propiophenone | Benzaldehyde | Bu2BOTf | i-Pr2NEt | CH2Cl2 | -78 | >98:2 (syn) | [1] |
Note: The data for this compound is presented as a representative example. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Procedure for this compound-Mediated Aldol Reaction
A detailed protocol for performing a this compound-mediated aldol reaction is provided below. This procedure is a general guideline and may require optimization for specific substrates.
Materials:
-
Ketone (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Aldehyde (1.2 equiv)
-
Anhydrous dichloromethane (CH2Cl2)
-
Methanol
-
Saturated aqueous solution of sodium bicarbonate (NaHCO3)
-
Saturated aqueous solution of ammonium chloride (NH4Cl)
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the ketone and anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add triethylamine to the stirred solution.
-
Add this compound dropwise to the solution. Stir the resulting mixture at -78 °C for 30 minutes to allow for the formation of the boron enolate.
-
Add the aldehyde dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding methanol.
-
Allow the mixture to warm to room temperature.
-
Add a saturated aqueous solution of sodium bicarbonate and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.
Characterization of Syn and Anti Aldol Products by ¹H NMR
The determination of the syn/anti ratio of the aldol products is typically achieved by ¹H NMR spectroscopy. The relative stereochemistry of the β-hydroxy carbonyl system influences the coupling constants (J values) between the α- and β-protons.
-
Syn diastereomers generally exhibit a smaller vicinal coupling constant (³Jα,β = 2-5 Hz).
-
Anti diastereomers typically show a larger vicinal coupling constant (³Jα,β = 6-9 Hz).[3]
Integration of the characteristic signals for the α- or β-protons of each diastereomer allows for the quantification of the syn/anti ratio.
Mechanistic Rationale and Workflow
The diastereoselectivity of the this compound-mediated aldol reaction can be rationalized using the Zimmerman-Traxler model. The geometry of the boron enolate ((E) or (Z)) dictates the facial selectivity of the subsequent reaction with the aldehyde.
Figure 1. General workflow for the this compound-mediated aldol reaction and subsequent analysis.
The choice of base and the steric hindrance of the ketone and the boron reagent can influence the E/Z geometry of the enolate, thereby providing a handle to control the syn/anti selectivity of the final aldol product.
Figure 2. Zimmerman-Traxler model illustrating the formation of syn and anti aldol products from (Z)- and (E)-boron enolates, respectively.
Conclusion
This compound serves as an effective reagent for controlling the diastereoselectivity of aldol reactions. By carefully selecting the reaction conditions and substrates, researchers can favor the formation of either the syn or anti aldol product with a high degree of selectivity. This guide provides a foundational understanding and practical protocols for utilizing this compound in stereoselective synthesis, offering a valuable resource for chemists in academia and industry. Further exploration of substrate scope and reaction optimization will continue to expand the utility of this powerful synthetic tool.
References
A Comparative Guide to Diphenylchloroborane and Oxazaborolidine Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules can exhibit profoundly different pharmacological activities, making their stereoselective synthesis a critical endeavor. Among the arsenal of tools available to the synthetic chemist, boron-based reagents have emerged as powerful catalysts and reagents for achieving high levels of enantioselectivity. This guide provides an objective comparison of two prominent classes of boron-based catalysts: diphenylchloroborane and oxazaborolidines, with a focus on their application in the asymmetric reduction of prochiral ketones.
Overview of the Catalysts
This compound , and its chiral derivatives such as (-)-Diisopinocampheylchloroborane ((-)-DIP-Chloride) , are stoichiometric chiral reducing agents. They are highly effective for the asymmetric reduction of a variety of ketones, particularly aryl alkyl ketones. The chiral environment is established by the bulky isopinocampheyl ligands derived from α-pinene.
Oxazaborolidines , famously employed in the Corey-Bakshi-Shibata (CBS) reduction , are chiral catalysts used in conjunction with a stoichiometric reducing agent like borane (BH₃). Developed by E.J. Corey, R.K. Bakshi, and S. Shibata, these catalysts are derived from chiral amino alcohols, with the proline-derived catalyst being one of the most common. Their catalytic nature makes them highly efficient, requiring only a substoichiometric amount to achieve high enantioselectivity.
Performance Comparison: Asymmetric Ketone Reduction
The following tables summarize the performance of this compound derivatives and oxazaborolidine catalysts in the asymmetric reduction of various prochiral ketones. The data has been compiled from various sources to provide a comparative overview.
Table 1: Reduction of Aryl Alkyl Ketones
| Substrate | Catalyst/Reagent | Reducing Agent | Temp. (°C) | Solvent | Yield (%) | ee (%) | Reference |
| Acetophenone | (-)-DIP-Chloride | - | -25 | THF | 98 | 96 | [1] |
| Acetophenone | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | 23 | THF | 97 | 97 | [2] |
| 1-Tetralone | (-)-DIP-Chloride | - | -25 | THF | 92 | 98 | [1] |
| 1-Tetralone | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | 23 | THF | 95 | 93 | [2] |
| 2-Chloroacetophenone | (-)-DIP-Chloride | - | -25 | THF | 95 | 98 | [1] |
| 2-Chloroacetophenone | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | 23 | THF | 96 | 98 | [2] |
Table 2: Reduction of Aliphatic Ketones
| Substrate | Catalyst/Reagent | Reducing Agent | Temp. (°C) | Solvent | Yield (%) | ee (%) | Reference |
| 2-Octanone | (-)-DIP-Chloride | - | -25 | THF | 75 | 32 | [3] |
| 2-Octanone | (S)-2-Methyl-CBS-oxazaborolidine | Catecholborane | -78 | Toluene | 85 | 92 | [4] |
| 3-Methyl-2-butanone | (-)-DIP-Chloride | - | -25 | THF | 70 | 50 | [3] |
| 3-Methyl-2-butanone | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | 23 | THF | 90 | 89 | [2] |
Reaction Mechanisms
The stereochemical outcome of these reactions is dictated by the specific mechanism through which the hydride is delivered to the prochiral ketone.
This compound ((-)-DIP-Chloride)) Mechanism
The reduction with (-)-DIP-Chloride proceeds through a six-membered, boat-like transition state. The ketone coordinates to the Lewis acidic boron atom, and a hydride is transferred from one of the isopinocampheyl ligands to the carbonyl carbon. The stereoselectivity is governed by the steric interactions between the substituents on the ketone and the bulky chiral ligands on the boron atom. The larger substituent on the ketone preferentially orients itself away from the bulky ligand framework.
Caption: Mechanism of (-)-DIP-Chloride Reduction.
Oxazaborolidine (CBS) Catalyzed Reduction Mechanism
The CBS reduction involves a catalytic cycle. First, the oxazaborolidine catalyst coordinates with borane to form a catalyst-borane complex. This complex then coordinates to the ketone at the sterically more accessible lone pair of the carbonyl oxygen. The hydride is then transferred from the borane to the carbonyl carbon via a six-membered ring transition state. The catalyst is regenerated upon release of the product.[5][6]
Caption: Catalytic Cycle of the CBS Reduction.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for performing an asymmetric ketone reduction using either catalyst system. The primary differences lie in the stoichiometry of the boron reagent and the workup procedure.
Caption: General Workflow for Asymmetric Reduction.
Protocol 1: Asymmetric Reduction of Acetophenone with (-)-DIP-Chloride
-
Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar is charged with (-)-DIP-Chloride (1.1 equivalents) under a nitrogen atmosphere. Anhydrous tetrahydrofuran (THF, 20 mL) is added, and the solution is cooled to -25 °C.
-
Addition of Ketone: A solution of acetophenone (1.0 equivalent) in anhydrous THF (10 mL) is added dropwise to the stirred solution of (-)-DIP-Chloride over 30 minutes.
-
Reaction Monitoring: The reaction mixture is stirred at -25 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the slow addition of methanol (5 mL) followed by 3M aqueous sodium hydroxide (10 mL). The mixture is stirred for 30 minutes at room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to afford the chiral 1-phenylethanol. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 2: CBS-Catalyzed Reduction of Acetophenone
-
Catalyst Activation: To a stirred solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous THF (10 mL) at 23 °C under a nitrogen atmosphere is added borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6 equivalents) dropwise. The mixture is stirred for 15 minutes.
-
Addition of Ketone: A solution of acetophenone (1.0 equivalent) in anhydrous THF (5 mL) is added dropwise to the catalyst solution over 20 minutes.
-
Reaction Monitoring: The reaction is stirred at 23 °C for 1 hour. The reaction progress is monitored by TLC.
-
Workup: The reaction is carefully quenched by the dropwise addition of methanol (5 mL). The mixture is then poured into 1M hydrochloric acid (20 mL) and stirred for 30 minutes. The product is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification and Analysis: The crude alcohol is purified by flash chromatography. The enantiomeric excess is determined by chiral HPLC or GC.
Conclusion
Both this compound derivatives and oxazaborolidine catalysts are powerful tools for the asymmetric reduction of prochiral ketones.
-
(-)-DIP-Chloride is a highly effective stoichiometric reagent that often provides excellent enantioselectivity, particularly for aryl alkyl ketones. Its main drawback is the need for a stoichiometric amount of the chiral reagent, which can be costly and generate significant waste.
-
Oxazaborolidine (CBS) catalysts , on the other hand, are highly efficient, requiring only catalytic amounts to achieve high yields and enantioselectivities for a broad range of substrates.[4][7] The catalytic nature of the CBS reduction makes it a more atom-economical and often preferred method in both academic and industrial settings.
The choice between these two systems will depend on the specific substrate, desired scale of the reaction, and considerations of cost and waste generation. For many applications, the catalytic efficiency and broad applicability of the CBS reduction make it the more attractive option. However, for specific substrates where (-)-DIP-Chloride provides superior selectivity, its use may be justified. Researchers are encouraged to consult the primary literature for specific substrate-catalyst pairings to achieve optimal results in their synthetic endeavors.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 3. researchgate.net [researchgate.net]
- 4. insuf.org [insuf.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Comparative Kinetic Analysis of Diphenylchloroborane-Catalyzed Aldol Reactions
For researchers, scientists, and drug development professionals, understanding the kinetics of a catalyzed reaction is paramount for process optimization, mechanistic elucidation, and the rational design of more efficient catalysts. This guide provides a framework for the comparative kinetic study of diphenylchloroborane as a catalyst in the Mukaiyama aldol reaction, benchmarked against the well-established Lewis acid catalyst, tris(pentafluorophenyl)borane (B(C₆F₅)₃).
Comparative Kinetic Performance: A Template for Analysis
To facilitate a direct comparison of catalytic efficiency, all experimentally determined kinetic parameters should be summarized in a clear, tabular format. The following table serves as a template for presenting the results of the proposed kinetic studies.
| Catalyst | Reaction | Rate Constant (k) [Unit] | Reaction Order (Aldehyde) | Reaction Order (Silyl Enol Ether) | Activation Energy (Ea) [kJ/mol] |
| This compound | Mukaiyama Aldol Addition | To be determined | To be determined | To be determined | To be determined |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Mukaiyama Aldol Addition | To be determined | To be determined | To be determined | To be determined |
Delving into the Mechanism: The Catalytic Cycle
The Mukaiyama aldol reaction, catalyzed by a generic Lewis acid (LA), is believed to proceed through the following catalytic cycle. The Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen, rendering it more electrophilic for the subsequent nucleophilic attack by the silyl enol ether.
The Catalyst Conundrum: A Cost-Benefit Analysis of Diphenylchloroborane in Synthesis
In the landscape of modern organic synthesis, the choice of a catalyst is a critical decision that balances reactivity, selectivity, and cost. Diphenylchloroborane ((C₆H₅)₂BCl), a versatile organoboron reagent, has carved a niche for itself as a potent Lewis acid catalyst in a variety of transformations. However, its adoption in research and industrial settings necessitates a thorough cost-benefit analysis against viable alternatives. This guide provides a comprehensive comparison of this compound with other borane-based Lewis acids, supported by available data on cost, catalytic efficiency, and experimental considerations, to aid researchers, scientists, and drug development professionals in making informed decisions.
At a Glance: this compound and Its Competitors
This compound's utility stems from the electron-deficient nature of its boron center, which readily accepts electron pairs, thereby activating substrates for a range of reactions including aldol condensations, Diels-Alder reactions, and as a precursor for Suzuki-Miyaura cross-coupling reactions.[1] Its primary competitors include the highly reactive tris(pentafluorophenyl)borane (B(C₆F₅)₃) and the more foundational dichlorophenylborane (C₆H₅BCl₂).
| Feature | This compound ((C₆H₅)₂BCl) | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Dichlorophenylborane (C₆H₅BCl₂) |
| Primary Use | Lewis acid catalyst, Precursor for other organoborons | Strong Lewis acid catalyst, Activator in polymerization | Lewis acid catalyst, Synthetic precursor |
| Key Advantages | Good balance of reactivity and stability | High Lewis acidity, High thermal stability[2] | Lower cost |
| Key Disadvantages | Moisture sensitive, Price can be a factor | Higher cost, Moisture sensitive | Lower reactivity compared to alternatives |
| Price Range | Inquiry required for quote | ~$114 - $230 / gram | ~$58 / gram |
Note: The price for this compound is not publicly listed by all suppliers and often requires a direct inquiry. The prices for alternatives are based on catalog listings from various chemical suppliers and can vary.
Cost Analysis: A Look at the Numbers
A direct cost comparison is challenging due to the variability in supplier pricing and purity grades. However, a general overview can be constructed from available data.
| Reagent | Supplier Example(s) | Price per Gram (USD) |
| This compound | Benchchem | Inquiry Required |
| Tris(pentafluorophenyl)borane | TCI America, Sigma-Aldrich | $114.00 - $230.00 |
| Dichlorophenylborane | Sigma-Aldrich | $58.40 |
Prices are approximate and subject to change. They are based on the smallest available package size from the listed suppliers.
From a purely reagent cost perspective, dichlorophenylborane presents the most economical option. However, the true cost of a synthetic route extends beyond the price of the catalyst and is heavily influenced by factors such as reaction yield, catalyst loading (the amount of catalyst required), reaction time, and the cost of purification. A more potent but more expensive catalyst like tris(pentafluorophenyl)borane might be more cost-effective in the long run if it leads to significantly higher yields, requires a lower catalytic loading, or simplifies the purification process.
Performance in Action: A Comparative Overview
This compound is often employed in stereoselective reactions where the steric bulk of the two phenyl groups can influence the stereochemical outcome. Its Lewis acidity is sufficient to catalyze a range of reactions without being overly reactive, which can sometimes lead to unwanted side reactions.
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) is a significantly stronger Lewis acid due to the electron-withdrawing nature of the pentafluorophenyl groups.[3] This heightened reactivity allows it to catalyze reactions that are sluggish with weaker Lewis acids and often at lower catalyst loadings.[2] Its high thermal stability also makes it suitable for reactions requiring elevated temperatures.[2]
Dichlorophenylborane is a more fundamental Lewis acid. While effective in certain applications, its lower reactivity compared to its diaryl and perfluoroaryl counterparts may necessitate harsher reaction conditions or result in lower yields.
Experimental Protocols: A Glimpse into the Lab
Detailed experimental protocols are crucial for replicating and comparing synthetic methods. While a specific protocol directly comparing these boranes is elusive, here is a general procedure for a Lewis acid-catalyzed aldol reaction, which can be adapted for different catalysts.
General Protocol for a Borane-Catalyzed Mukaiyama Aldol Reaction
This protocol describes the reaction between a silyl enol ether and an aldehyde, catalyzed by a borane Lewis acid.
Materials:
-
Aldehyde (1.0 mmol)
-
Silyl enol ether (1.2 mmol)
-
Borane catalyst (e.g., this compound, 10 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous dichloromethane (3 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the borane catalyst (0.1 mmol) to the solution and stir for 15 minutes.
-
Slowly add a solution of the silyl enol ether (1.2 mmol) in anhydrous dichloromethane (2 mL) to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process and Decision Making
To better understand the workflow and the factors influencing the choice of a catalyst, the following diagrams are provided.
Conclusion: Making the Right Choice
The selection of a borane Lewis acid catalyst is a multifaceted decision with no single "best" answer.
-
This compound represents a middle ground, offering a good balance of reactivity and steric influence, making it a valuable tool for specific stereoselective transformations. Its cost, while not as low as dichlorophenylborane, may be justified by its performance in certain applications.
-
Tris(pentafluorophenyl)borane is the powerhouse catalyst, ideal for challenging transformations that require high Lewis acidity. Its high cost is a significant factor, but it can be offset by lower catalyst loadings and higher yields, making it a consideration for high-value product synthesis.
-
Dichlorophenylborane is the budget-friendly option, suitable for less demanding reactions where cost is a primary driver. However, its lower reactivity might lead to lower yields or require more forceful conditions, potentially increasing overall process costs.
Ultimately, the optimal choice depends on the specific requirements of the synthesis, including the nature of the substrates, the desired product specifications, and the economic constraints of the project. A careful evaluation of these factors, coupled with small-scale experimental screening, will guide the researcher or drug development professional to the most effective and economical catalyst for their needs.
References
Safety Operating Guide
Safe Disposal of Diphenylchloroborane: A Step-by-Step Guide
Introduction: Diphenylchloroborane (C₁₂H₁₀BCl) is a highly reactive organoboron compound widely used in organic synthesis. Its proper disposal is critical to ensure laboratory safety and environmental protection. Due to its reactivity with moisture, air, and protic solvents, it cannot be disposed of without prior neutralization. This guide provides a detailed, step-by-step procedure for the safe quenching and disposal of residual this compound.
Core Hazards:
-
Flammable: The compound and its vapors are highly flammable.[1][2]
-
Water-Reactive: Reacts exothermically with water and moisture to produce diphenylborinic acid and hydrochloric acid (HCl), which is also corrosive.[4]
Personal Protective Equipment (PPE): Before beginning the disposal procedure, ensure you are wearing the following personal protective equipment:
-
Flame-retardant lab coat
-
Chemical safety goggles
-
Face shield
-
Chemical-resistant gloves (nitrile or neoprene)
Experimental Protocol: Quenching and Neutralization
This procedure outlines the deactivation of this compound by quenching with isopropanol, followed by neutralization. This process should be performed in a certified chemical fume hood.
Materials:
-
This compound waste
-
Anhydrous isopropanol
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet
-
Ice bath
-
pH paper or a calibrated pH meter
-
Appropriately labeled hazardous waste container
Procedure:
-
Inert Atmosphere Setup:
-
Assemble the three-necked flask in a chemical fume hood.
-
Purge the flask with an inert gas, such as nitrogen or argon, to displace air and moisture.[4]
-
-
Preparation of Quenching Solution:
-
Place the flask in an ice bath to maintain a temperature of 0-5°C.
-
Add anhydrous isopropanol to the flask. Use a significant excess of isopropanol relative to the amount of this compound to be quenched (a 10-fold volume excess is a safe starting point).
-
-
Quenching of this compound:
-
If the this compound waste is in a solution, transfer it to the dropping funnel. If it is a neat liquid, it may be diluted with a small amount of an inert, anhydrous solvent (like THF or hexane) before adding to the dropping funnel to allow for better control.
-
Slowly add the this compound solution dropwise from the dropping funnel into the rapidly stirring, cold isopropanol. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent a runaway reaction.
-
-
Completion of Reaction:
-
Once the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.
-
Remove the ice bath and let the solution slowly warm to room temperature while continuing to stir.
-
-
Neutralization:
-
The resulting solution will be acidic due to the formation of HCl during the reaction of any residual moisture and the subsequent hydrolysis of the borinic ester.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the flask to neutralize the acid. Be cautious as this will generate carbon dioxide gas.
-
Monitor the pH of the aqueous layer using pH paper or a pH meter. Continue adding the bicarbonate solution until the pH is between 6 and 8.
-
-
Final Disposal:
-
Transfer the neutralized mixture to a properly labeled hazardous waste container.
-
The waste should be labeled as "Neutralized this compound waste in isopropanol/water, containing diphenylborinic acid and sodium salts."
-
Dispose of the container through your institution's environmental health and safety office.[1][2][5]
-
Data Presentation
The following table summarizes key parameters for the disposal procedure.
| Parameter | Value/Recommendation |
| Quenching Agent | Anhydrous Isopropanol |
| Temperature | 0-5°C during addition; then warm to room temperature |
| Neutralizing Agent | Saturated aqueous sodium bicarbonate (NaHCO₃) |
| Final pH | 6 - 8 |
| Personal Protective Equipment (PPE) | Flame-retardant lab coat, safety goggles, face shield, chemical-resistant gloves |
| Engineering Controls | Chemical fume hood, inert atmosphere (Nitrogen or Argon) |
Logical Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe quenching and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
